Corydalmine
説明
antagonizes dopamine receptors; structure given in first source; RN given refers to (S)-isome
Structure
3D Structure
特性
IUPAC Name |
2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,9-10,16,22H,6-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHXHTWYVOYYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Profile of Corydalmine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of Corydalmine (B49801), a bioactive alkaloid, and its key derivatives. The document summarizes quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways and workflows to facilitate further research and drug development efforts.
Introduction to this compound
This compound, an isoquinoline (B145761) alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily recognized for its analgesic and anti-inflammatory properties, recent studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This guide delves into the core pharmacology of this compound and its derivatives, presenting a technical summary for researchers in the field.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its notable derivatives, providing a comparative overview of their biological activities.
Table 1: Receptor Binding Affinities of Levo-Corydalmine
| Receptor Subtype | Ligand | Test System | IC50 (µM) | Reference |
| Dopamine (B1211576) D1 | Levo-Corydalmine | Not Specified | 0.20 | [1] |
| Dopamine D2 | Levo-Corydalmine | Not Specified | 0.86 | [1] |
Table 2: Functional Activity of this compound Derivatives
| Derivative | Biological Activity | Test System | IC50/PC50 | Reference |
| Corydaline | Acetylcholinesterase Inhibition | Not Specified | 15 µM | |
| Corydaline | Thrombin-Induced Platelet Aggregation | In Vitro | 54.16 µg/ml | |
| Corydaline | Nematocidal Activity (S. ratti) | In Vitro | 18 µM | |
| Corydaline | Nematocidal Activity (S. venezuelensis) | In Vitro | 30 µM | |
| Dehydrocorydaline | Anti-malarial Activity (P. falciparum) | In Vitro | 38 nM |
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects through the modulation of several key intracellular signaling pathways, primarily implicated in inflammation and pain processing.
ASK1-p38 MAPK/NF-κB Signaling Pathway
Levo-Corydalmine has been shown to attenuate neuropathic pain and microglial activation by suppressing the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3] This pathway is a critical regulator of inflammatory responses in the central nervous system.
NF-κB-Dependent CXCL1/CXCR2 Signaling
This compound has also been found to alleviate neuropathic pain by inhibiting the NF-κB-dependent CXCL1/CXCR2 signaling pathway.[4] This pathway is involved in the recruitment of immune cells and the amplification of inflammatory responses.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacological characterization of this compound and its derivatives.
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a standard procedure for determining the binding affinity of this compound and its derivatives to dopamine D1 and D2 receptors.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human dopamine D1 or D2 receptors (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2), and varying concentrations of this compound or its derivatives.
-
For determination of non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., haloperidol).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hot Plate Test for Analgesic Activity
The hot plate test is a common method to assess the central analgesic effects of compounds in rodents.
Protocol:
-
Animals: Use adult male mice or rats, housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the time until the animal exhibits a nocifensive response, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Treatment: Administer this compound, its derivatives, or a vehicle control via the desired route (e.g., intraperitoneal or oral).
-
Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their reaction latency.
-
-
Data Analysis:
-
Calculate the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
For dose-response studies, plot the %MPE against the logarithm of the dose to determine the EC50 value (the dose that produces 50% of the maximum possible effect).
-
Western Blot for NF-κB Signaling Pathway
This protocol describes the use of Western blotting to assess the effect of this compound on the activation of the NF-κB pathway in microglial cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable microglial cell line (e.g., BV2) in appropriate media.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and activate the NF-κB pathway.[3]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p65, total p65, IκBα, or a loading control like β-actin).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to the loading control.
-
Conclusion
This compound and its derivatives represent a promising class of compounds with significant analgesic and anti-inflammatory potential. Their multifaceted mechanism of action, involving the modulation of key signaling pathways such as the ASK1-p38 MAPK/NF-κB and NF-κB-dependent CXCL1/CXCR2 axes, and their interaction with dopamine receptors, provides a solid foundation for further investigation. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration of this intriguing family of natural products for therapeutic applications. Further research is warranted to fully characterize the pharmacological profiles of a broader range of this compound derivatives and to establish a comprehensive structure-activity relationship.
References
- 1. Blockade of spinal dopamine D1/D2 receptor heteromers by levo-Corydalmine suppressed calcium signaling cascade in spinal neurons to alleviate bone cancer pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levo - this compound attenuates microglia activation and neuropathic pain by suppressing ASK1-p38 MAPK/NF-κB signaling pathways in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
The Dawn of a New Generation of Therapeutics: Discovery and Characterization of Novel Corydalmine Analogues
For Immediate Release
In the ever-evolving landscape of drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles remains a paramount objective. This whitepaper delves into the systematic discovery and rigorous characterization of a new series of Corydalmine analogues, leveraging the rich pharmacological history of this natural product to engineer next-generation therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical guide to the methodologies, data, and underlying principles of this discovery campaign.
This compound, a protoberberine alkaloid isolated from the traditional medicinal herb Corydalis yanhusuo, has long been recognized for its diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential has been hampered by limitations such as modest potency and suboptimal pharmacokinetic properties. The research outlined herein details a successful effort to design, synthesize, and evaluate a library of novel this compound analogues, leading to the identification of lead compounds with significantly improved potency and selectivity.
Core Strategy: From Natural Product to Novel Analogue
The journey from a natural product to a refined therapeutic involves a multi-step, iterative process. The core strategy for the discovery of novel this compound analogues is depicted in the workflow below. This process begins with the selection of the natural product scaffold, followed by computational design and chemical synthesis of a focused library of analogues. These compounds then undergo a cascade of in vitro and in vivo evaluations to determine their biological activity, selectivity, and drug-like properties.
Caption: A streamlined workflow for the discovery and development of novel this compound analogues.
Signaling Pathways of Interest
This compound and its analogues exert their effects through modulation of various signaling pathways. A primary focus of this research has been the anti-inflammatory and analgesic pathways. Levo-corydalmine has been shown to attenuate neuropathic pain by suppressing the ASK1-p38 MAPK/NF-κB signaling cascade in microglia[1][2][3]. Furthermore, this compound and its related alkaloids, dehydrocorydaline (B211579) and corydaline, have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, which is linked to the inhibition of NF-κB activation[4].
Another key pathway of interest is the DDIT3-eNOS signaling cascade, which is implicated in endothelial cell activation and vasodilation. Levo-corydalmine has been found to suppress Ox-LDL-induced endothelial cell activation and improve vasodilation by regulating this pathway, suggesting its potential in treating atherosclerosis[5].
Caption: Inhibition of the ASK1-p38 MAPK/NF-κB pathway by this compound analogues.
Synthesis and Characterization of Novel Analogues
Building upon the tetrahydroprotoberberine scaffold of this compound, a series of novel analogues were synthesized. As a representative example of this class of compounds, the synthesis and evaluation of novel tetrahydropalmatine (B600727) derivatives are presented. These analogues were designed based on a pharmacophore model of the selective α1A-adrenoceptor antagonist, silodosin[1][2]. The core synthetic strategy involved the introduction of an indole (B1671886) segment into the tetrahydroprotoberberine scaffold. The general synthetic route is outlined below.
Experimental Protocols
General Synthesis of Tetrahydroprotoberberine Derivatives:
The synthesis of the novel tetrahydroprotoberberine derivatives was accomplished through a multi-step sequence. The key steps include the Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate, followed by reduction to the tetrahydroisoquinoline. Subsequent Pictet-Spengler reaction with a suitable aldehyde affords the core tetrahydroprotoberberine scaffold. Finally, functionalization at specific positions is achieved through standard synthetic transformations.
Physicochemical Characterization:
All newly synthesized compounds were characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures and purity.
Quantitative Data and Structure-Activity Relationships
The synthesized analogues were evaluated for their biological activity against a panel of relevant targets. The following table summarizes the in vitro activity of a selection of novel tetrahydroprotoberberine derivatives as antagonists of α1-adrenergic receptor subtypes.
| Compound | α1A-AR IC50 (nM) | α1B-AR IC50 (nM) | α1D-AR IC50 (nM) | α1A/α1B Selectivity | α1A/α1D Selectivity |
| (S)-27 | 12.8 ± 2.2 | >10000 | 256 ± 45 | >781 | 20 |
| Silodosin | 2.3 ± 0.5 | 130 ± 20 | 15 ± 3 | 57 | 6.5 |
Data adapted from a study on novel tetrahydroprotoberberine derivatives as selective α1A-adrenoceptor antagonists[1][2].
The structure-activity relationship (SAR) studies revealed several key insights. The introduction of an indole moiety was crucial for high-affinity binding to the α1A-adrenoceptor. Furthermore, the stereochemistry at the C-13a position was found to significantly influence both potency and selectivity, with the (S)-enantiomer generally exhibiting superior activity.
In Vitro Biological Evaluation Protocols
Cell Culture:
HEK293 cells stably expressing human α1A, α1B, or α1D-adrenergic receptors were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
Calcium Mobilization Assay:
The antagonistic activity of the compounds was determined by measuring their ability to inhibit phenylephrine-induced intracellular calcium mobilization. Cells were seeded in 96-well plates and incubated overnight. The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. The test compounds were added at various concentrations and incubated for 15 minutes before the addition of phenylephrine. The change in fluorescence intensity was measured using a fluorescence plate reader. The IC50 values were calculated by non-linear regression analysis.
Conclusion and Future Directions
The systematic approach of designing, synthesizing, and evaluating novel this compound analogues has proven to be a fruitful strategy for the discovery of new therapeutic leads. The identification of compounds with high potency and selectivity for specific molecular targets underscores the potential of this natural product scaffold in modern drug discovery. Future research will focus on the optimization of the lead compounds to further improve their pharmacokinetic and pharmacodynamic properties, with the ultimate goal of advancing them into preclinical and clinical development. The detailed methodologies and data presented in this whitepaper provide a solid foundation for continued exploration in this promising area of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel Tetrahydroprotoberberine Derivatives (THPBs) as Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
Corydalmine: A Technical Guide to Its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corydalmine is a tetrahydroprotoberberine alkaloid, a class of bioactive compounds found within the plant kingdom, most notably in the Papaveraceae and Fumariaceae families. These alkaloids are of significant interest to the scientific and pharmaceutical communities due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in various plant species, detailed experimental protocols for its isolation and quantification, and a visualization of its biosynthetic pathway.
Natural Sources and Abundance of this compound
This compound has been identified in several species of the genus Corydalis, a member of the Fumariaceae family. The abundance of this alkaloid can vary significantly between species and even within different parts of the same plant. Quantitative data remains somewhat limited in the publicly available literature, with most studies focusing on the overall alkaloid profile of a given species. However, specific data is available for Corydalis chaerophylla.
Table 1: Quantitative Abundance of this compound in Natural Sources
| Plant Species | Plant Part | Abundance of this compound | Extraction Method | Analytical Method | Reference |
| Corydalis chaerophylla | Air-dried roots | 30 mg from 435 g (approximately 0.0069% by weight) | Methanol (B129727) extraction followed by acid-base partitioning and column chromatography | Not specified for quantification | [1] |
| Corydalis cava | Tubers | 0.53% total alkaloids (this compound content not specified) | Ethanol extraction | Not specified for quantification | [2] |
Experimental Protocols
The isolation and quantification of this compound from plant matrices typically involve solvent extraction, followed by chromatographic separation and detection. The following protocols are generalized from established methods for the analysis of tetrahydroprotoberberine alkaloids in Corydalis species.
Extraction of Alkaloids from Plant Material
This protocol describes a general method for the extraction of the total alkaloid fraction from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., roots, tubers)
-
Methanol
-
7% Citric Acid
-
Sodium carbonate or ammonium (B1175870) hydroxide (B78521) (for basification)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Suspend the dried, powdered plant material in methanol (e.g., 1:10 w/v) and extract at room temperature with agitation for 24-48 hours. Alternatively, use a Soxhlet extractor for more exhaustive extraction.
-
Filtration and Concentration: Filter the methanolic extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning: a. Dissolve the crude extract in 7% citric acid. b. Wash the acidic solution with chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layer. c. Basify the aqueous layer to a pH of 9-10 with sodium carbonate or ammonium hydroxide. d. Extract the liberated alkaloids with chloroform (repeat 3-4 times). e. Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Final Concentration: Filter the dried chloroform extract and evaporate the solvent to yield the total alkaloid fraction.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Approximately 284 nm, which is a characteristic UV absorption maximum for tetrahydroprotoberberine alkaloids.
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the total alkaloid extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.
Biosynthesis of this compound
This compound is a benzylisoquinoline alkaloid (BIA), and its biosynthesis follows the general pathway for this class of compounds, starting from the amino acid L-tyrosine. A key intermediate in the formation of protoberberine alkaloids like this compound is (S)-Scoulerine. The pathway from L-tyrosine to (S)-Scoulerine is well-established. The subsequent steps to this compound involve a series of methylation and hydroxylation reactions.
Experimental Workflow for this compound Analysis
References
Methodological & Application
Application Note & Protocol: Quantification of Corydalmine in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corydalmine is a bioactive isoquinoline (B145761) alkaloid found in plants of the Corydalis genus, which are used in traditional medicine. Due to its pharmacological potential, a robust and sensitive method for its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the determination of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established principles for the analysis of similar alkaloids and provides a strong foundation for validation in a regulated bioanalytical environment.
Principle
This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS), Tetrahydropalmatine, from plasma. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the IS.
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Tetrahydropalmatine (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Instrumentation and Conditions
Liquid Chromatography
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid and 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 5.0 10 90 6.0 10 90 6.1 95 5 | 8.0 | 95 | 5 |
Mass Spectrometry
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 370.0 192.0 40 25 This compound (Qualifier) 370.0 354.0 40 20 | Tetrahydropalmatine (IS) | 356.2 | 192.1 | 35 | 22 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Tetrahydropalmatine in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20 °C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Tetrahydropalmatine stock solution with 50% methanol to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
To 90 µL of blank human plasma, add 10 µL of the respective this compound working solution to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
Plasma Sample Preparation
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (100 ng/mL Tetrahydropalmatine) to each tube (except for blank samples, to which 10 µL of 50% methanol is added).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation (Proposed Performance Characteristics)
The following tables summarize the expected performance characteristics of this method, based on data from similar validated assays for related alkaloids.[1]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | This compound |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LLOQ | 1 ng/mL |
| LLOQ Precision (%CV) | ≤ 20% |
| LLOQ Accuracy (% bias) | ± 20% |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (% bias) (n=6) | Inter-day Accuracy (% bias) (n=18) |
| LQC | 3 | < 10 | < 12 | ± 10 | ± 10 |
| MQC | 80 | < 8 | < 10 | ± 8 | ± 8 |
| HQC | 800 | < 8 | < 10 | ± 8 | ± 8 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85 - 95 | 90 - 110 |
| MQC | 80 | 88 - 98 | 92 - 108 |
| HQC | 800 | 90 - 100 | 95 - 105 |
Table 4: Stability
| Stability Condition | Duration | QC Level | Accuracy (% of nominal) |
| Bench-top (Room Temp) | 6 hours | LQC & HQC | 90 - 110 |
| Freeze-thaw | 3 cycles | LQC & HQC | 90 - 110 |
| Long-term (-80 °C) | 30 days | LQC & HQC | 90 - 110 |
This compound Metabolic Pathway
Caption: Major metabolic pathways of this compound.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in plasma. The proposed protocol offers high sensitivity, selectivity, and a wide dynamic range, making it suitable for a variety of research and drug development applications. The method is ready for formal validation according to regulatory guidelines.
References
Application Notes: Utilizing Corydalmine for In Vitro Anti-Inflammatory Assays
Introduction
Corydalmine (B49801), an isoquinoline (B145761) alkaloid, has demonstrated significant anti-inflammatory properties in various in vitro models. Its mechanism of action primarily involves the suppression of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. These characteristics make this compound a compound of interest for researchers in immunology, pharmacology, and drug development. These application notes provide a comprehensive guide for utilizing this compound in cell culture-based anti-inflammatory assays.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling axis.[1][2] Lipopolysaccharide (LPS), a common inflammatory stimulant in in vitro models, activates this pathway, leading to the production of pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the phosphorylation of ASK1 and p38 MAPK, which in turn prevents the translocation of the NF-κB p65 subunit into the nucleus.[1][3] This inhibition of NF-κB activation subsequently downregulates the expression of target genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][4][5][6]
Data Presentation
The following table summarizes the quantitative data regarding the anti-inflammatory effects of this compound in cell culture.
| Cell Line | Inflammatory Stimulus | Assay | Target | Effective Concentration/IC50 | Reference |
| BV2 microglia | Lipopolysaccharide (LPS) | Western Blot | p-ASK1, p-p38, p-p65 | Inhibition observed with l-CDL treatment | [2] |
| BV2 microglia | Lipopolysaccharide (LPS) | mRNA analysis | TNF-α, IL-1β | Decreased levels with ASK1 inhibitor | [1] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | MTT Assay | Cell Viability | No significant toxicity up to 120 µM | [4] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | ELISA | TNF-α, IL-6 | Inhibition observed with this compound treatment | [4][5] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Griess Assay | Nitric Oxide (NO) | Inhibition observed | [6] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Western Blot | iNOS, COX-2 | Inhibition observed | [7][8] |
Mandatory Visualizations
References
- 1. Levo - this compound attenuates microglia activation and neuropathic pain by suppressing ASK1-p38 MAPK/NF-κB signaling pathways in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rapm.bmj.com [rapm.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corydalis bungeana Turcz. attenuates LPS-induced inflammatory responses via the suppression of NF-κB signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 8. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
Application Notes and Protocols for Evaluating the Analgesic Effects of Corydalmine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corydalmine, an alkaloid isolated from plants of the Corydalis genus, has garnered significant interest for its potential analgesic properties. Preclinical studies have demonstrated its efficacy in various pain models, suggesting its potential as a novel therapeutic agent for pain management. These application notes provide an overview of the common animal models used to assess the analgesic effects of this compound and detailed protocols for their implementation. The primary mechanism of action appears to involve the modulation of key inflammatory and neuropathic pain signaling pathways, including the MAPK and NF-κB cascades.[1][2][3]
Data Presentation: Efficacy of this compound and Related Alkaloids
The following tables summarize the quantitative data from studies evaluating the analgesic effects of this compound and its related compounds in various animal models.
Table 1: Efficacy in Inflammatory Pain Models
| Compound | Animal Model | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Dehydrocorydaline (B211579) (DHC) | Acetic Acid-Induced Writhing (Mouse) | 3.6, 6, 10 | Dose-dependent reduction in writhing by 16.5%, 34.0%, and 52.6% respectively. | [4][5] |
| Dehydrocorydaline (DHC) | Formalin Test (Mouse) - Late Phase | 3.6, 6, 10 | Dose-dependent and significant suppression of licking/biting time. | [4][5] |
| Dehydrocorydaline (DHC) | Formalin-Induced Paw Edema (Mouse) | 10 | 66.8% reduction in edema, greater than the reference drug diclofenac (B195802) sodium (20 mg/kg). | [4] |
Table 2: Efficacy in Neuropathic and Acute Pain Models
| Compound | Animal Model | Administration | Key Findings | Reference |
| Levo-corydalmine (l-CDL) | Chronic Constriction Injury (Rat) | Intragastric | Significantly attenuated neuropathic pain and inhibited the expression of p-ASK1 in the spinal cord. | [1][3] |
| Corydalis decumbens (CD) Extract | Resiniferatoxin (RTX)-Induced Neuropathic Pain (Mouse) | Systemic | Significantly ameliorated thermal sensitivity and mechanical hyperalgesia. | [2] |
| Corydalis yanhusuo (YHS) Extract | Tail Flick, Formalin, von Frey, Hot Box (Mouse) | Not specified | Effectively attenuates acute, inflammatory, and neuropathic pain without causing tolerance. | [6] |
Signaling Pathways and Experimental Workflow
The analgesic effects of this compound are significantly attributed to its ability to suppress neuroinflammation, primarily through the inhibition of microglial activation. The ASK1-p38 MAPK/NF-κB signaling pathway has been identified as a key target.
References
- 1. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrophysiological Studies of Corydalmine's Ion Channel Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques for characterizing the effects of Corydalmine, an alkaloid with potential therapeutic properties, on various ion channels. The protocols and data presented are compiled from existing research on Corydalis alkaloids and provide a framework for investigating this compound's specific mechanisms of action.
Introduction to this compound and Ion Channel Modulation
This compound is an alkaloid found in plants of the Corydalis genus, which have a long history of use in traditional medicine for analgesia and other therapeutic purposes. Emerging research suggests that the pharmacological effects of Corydalis alkaloids are, in part, mediated by their interaction with ion channels, which are critical regulators of cellular excitability and signaling pathways. Understanding how this compound modulates the activity of specific ion channels is crucial for elucidating its therapeutic potential and assessing its safety profile.
Electrophysiological techniques, particularly the patch-clamp method, are the gold standard for studying ion channel function and pharmacology. These techniques allow for the direct measurement of ion currents through cell membranes, providing high-resolution data on channel gating kinetics and how they are affected by compounds like this compound.
Key Ion Channels of Interest for this compound Studies
Based on studies of related Corydalis alkaloids and total extracts, the following ion channels are primary targets for investigating the electrophysiological effects of this compound:
-
Voltage-Gated Sodium Channels (VGSCs): Particularly the Nav1.7 subtype, which is a key player in pain signaling pathways. Inhibition of Nav1.7 is a promising strategy for the development of novel analgesics.[1]
-
Voltage-Gated Calcium Channels (VGCCs): Specifically L-type calcium channels (e.g., Cav1.2), which are crucial in cardiovascular function and neuronal signaling. Modulation of these channels could explain potential cardiovascular effects and neuroactivity.
-
Voltage-Gated Potassium Channels (VGKCs): Including the hERG (human Ether-à-go-go-Related Gene) channel, which is critical for cardiac repolarization. Inhibition of hERG channels is a key concern for cardiotoxicity assessment of new chemical entities.[2][3]
Data Presentation: Effects of Corydalis Alkaloids on Ion Channel Activity
The following tables summarize quantitative data from studies on Corydalis alkaloids and extracts. While specific data for this compound is limited, this information provides a valuable starting point for experimental design.
Table 1: Inhibitory Effects of Protopine (B1679745) (a Corydalis Alkaloid) on Cardiac Ion Channels [4]
| Ion Channel | Preparation | This compound Concentration (µM) | % Inhibition of Peak Current | Effects on Channel Kinetics |
| L-type Ca²⁺ (ICa,L) | Guinea-pig ventricular myocytes | 25 | 10.9% | Slows decay kinetics |
| 50 | 38.1% | Shifts steady-state inactivation negatively by 5.9-7.0 mV | ||
| 100 | 54.2% | No change in voltage-dependent activation | ||
| Na⁺ (INa) | Guinea-pig ventricular myocytes | 25 | ~53% at -30 mV | Not specified |
| Inward Rectifier K⁺ (IK1) | Guinea-pig ventricular myocytes | Variable | Variably inhibited | Not specified |
| Delayed Rectifier K⁺ (IK) | Guinea-pig ventricular myocytes | Variable | Variably inhibited | Not specified |
Table 2: Inhibitory Effects of Total Alkaloids from Corydalis yanhusuo (CYTA) and Corydalis Tuber Extract on Ion Channels
| Ion Channel | Preparation | Compound | IC₅₀ | Reference |
| L-type Ca²⁺ (ICa-L) | Rat ventricular myocytes | CYTA | 43.60 ± 8.61 µg/mL | [5] |
| hERG K⁺ | hERG-expressing HEK 293 cells | Corydalis Tuber Extract | 41.26 µg/mL | [2][3] |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to assess the effects of this compound on key ion channels. These protocols are based on established methodologies and can be adapted for manual or automated patch-clamp systems.
Cell Preparation
-
Cell Lines: Stably transfected cell lines expressing the ion channel of interest are recommended for isolating the activity of a specific channel subtype. Commonly used cell lines include Human Embryonic Kidney (HEK-293) and Chinese Hamster Ovary (CHO) cells.
-
Primary Cells: For a more physiologically relevant context, primary cultured cells such as dorsal root ganglion (DRG) neurons (for Nav1.7) or ventricular cardiomyocytes (for ICa,L and hERG) can be used.
General Whole-Cell Patch-Clamp Protocol
This protocol provides a general framework for whole-cell recordings. Specific parameters for each ion channel are detailed in the subsequent sections.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Establish Gigaohm Seal: Approach a selected cell with the patch pipette and apply gentle negative pressure to form a high-resistance ( >1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Data Acquisition: Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software. Apply voltage protocols specific to the ion channel of interest.
-
Compound Application: Apply this compound at various concentrations to the bath solution using a perfusion system.
Protocol for Voltage-Gated Sodium Channel (e.g., Nav1.7) Recordings
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
-
Voltage Protocol for Activation: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms (B15284909).
-
Voltage Protocol for Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -10 mV, followed by a 20 ms test pulse to 0 mV.
-
Data Analysis: Measure the peak inward current at each voltage to construct current-voltage (I-V) relationships and activation curves. Plot the normalized current from the inactivation protocol against the prepulse potential to determine the steady-state inactivation curve.
Protocol for L-type Voltage-Gated Calcium Channel (e.g., Cav1.2) Recordings
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ or CaCl₂, 10 HEPES. pH adjusted to 7.4 with TEA-OH. (Using Ba²⁺ as the charge carrier can increase the current amplitude and reduce calcium-dependent inactivation).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
Voltage Protocol for Activation: From a holding potential of -80 mV, apply depolarizing steps from -50 mV to +60 mV in 10 mV increments for 200 ms.
-
Voltage Protocol for Steady-State Inactivation: From a holding potential of -80 mV, apply 1-second prepulses ranging from -90 mV to +10 mV, followed by a 200 ms test pulse to +10 mV.
-
Data Analysis: Measure the peak inward current at each voltage to generate I-V curves and activation curves. Analyze the inactivation kinetics by fitting the current decay to an exponential function.
Protocol for hERG Potassium Channel Recordings
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-aspartate, 5 MgCl₂, 5 EGTA, 10 HEPES, 4 ATP. pH adjusted to 7.2 with KOH.
-
Voltage Protocol for Tail Currents: From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds to activate and inactivate the channels. Then, repolarize to various potentials (e.g., from -120 mV to 0 mV in 10 mV steps) to record the deactivating tail currents.
-
Data Analysis: Measure the peak tail current at each repolarization potential to construct the I-V relationship for the activated channels. The IC₅₀ for this compound block can be determined by fitting the concentration-response curve of the tail current inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Ion Channel Modulation by this compound
Caption: Putative signaling pathways of this compound's ion channel modulation.
Experimental Workflow for Electrophysiological Screening of this compound
Caption: Workflow for this compound electrophysiological screening.
Concluding Remarks
The provided application notes and protocols offer a robust starting point for investigating the electrophysiological effects of this compound on ion channel activity. While specific data for this compound remains to be fully elucidated, the information gathered from related Corydalis alkaloids strongly suggests that voltage-gated sodium, calcium, and potassium channels are key targets. By employing the detailed protocols outlined here, researchers can systematically characterize the pharmacology of this compound, contributing to a deeper understanding of its therapeutic potential and safety profile. Further research is warranted to generate specific quantitative data for this compound's interaction with a broad panel of ion channels.
References
- 1. Analgesic effect of the main components of Corydalis yanhusuo (yanhusuo in Chinese) is caused by inhibition of voltage gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines [jkom.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the ameliorative effects of hypoxia-induced myocardial injury by Corydalis yanhusuo total alkaloids: based on network pharmacology and experiment verification - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path of a Traditional Remedy: In Vivo Imaging of Corydalmine Distribution
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Corydalmine, an isoquinoline (B145761) alkaloid derived from the traditional medicinal plant Corydalis yanhusuo, has demonstrated significant therapeutic potential, particularly in the realms of analgesia and anti-inflammatory action.[1][2] A key mechanism of its action involves the inhibition of the NF-κB-dependent CXCL1/CXCR2 signaling pathway.[1][2] To advance the preclinical and clinical development of this compound, a thorough understanding of its in vivo pharmacokinetics and biodistribution is paramount. This document provides detailed application notes and experimental protocols for utilizing in vivo imaging techniques to track the distribution of this compound in small animal models. The methodologies described herein focus on near-infrared fluorescence (NIRF) imaging and positron emission tomography (PET), offering powerful tools to visualize and quantify the journey of this promising therapeutic agent within a living organism.
Introduction to In Vivo Imaging for Small Molecule Tracking
In vivo imaging provides a non-invasive window into the dynamic biological processes occurring within a living organism.[3] For drug development, these techniques are invaluable for assessing the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate.[4] By labeling a small molecule like this compound with an appropriate imaging probe, its localization in various organs and tissues can be monitored in real-time, providing crucial data on target engagement and potential off-target accumulation.[4]
Key Advantages of In Vivo Imaging:
-
Non-invasive: Allows for longitudinal studies in the same animal, reducing the number of animals required and improving the statistical power of the results.[3]
-
Real-time Monitoring: Enables the visualization of dynamic processes and the determination of pharmacokinetic profiles.
-
Quantitative Data: Provides quantitative measurements of probe concentration in different tissues.
-
Translational Potential: Many preclinical imaging modalities have clinical counterparts, facilitating the translation of research from animal models to humans.
This document will focus on two powerful and widely used in vivo imaging modalities for small molecule tracking: Near-Infrared Fluorescence (NIRF) Imaging and Positron Emission Tomography (PET).
This compound's Mechanism of Action: The NF-κB-CXCL1/CXCR2 Signaling Pathway
This compound has been shown to alleviate neuropathic pain by inhibiting a key inflammatory signaling pathway.[1][2] Understanding this pathway is crucial for interpreting the biodistribution data, as accumulation of this compound in tissues with high inflammatory activity would be expected. The pathway involves the transcription factor NF-κB, which, when activated, promotes the transcription of the chemokine CXCL1. CXCL1 then binds to its receptor, CXCR2, on immune cells, leading to their recruitment and the subsequent inflammatory cascade. This compound acts by inhibiting this process.
Figure 1. This compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols for In Vivo Imaging of this compound
Due to the lack of intrinsic imaging properties, this compound must be conjugated to an imaging probe. The choice of probe and imaging modality will depend on the specific research question, available resources, and desired sensitivity and resolution.
Near-Infrared Fluorescence (NIRF) Imaging
NIRF imaging utilizes fluorescent probes that absorb and emit light in the near-infrared spectrum (700-1700 nm). This window is advantageous for in vivo imaging due to reduced light absorption and scattering by biological tissues, leading to deeper tissue penetration and a higher signal-to-background ratio.
This protocol describes a general strategy for conjugating this compound with a commercially available NIR dye containing an N-hydroxysuccinimide (NHS) ester, which reacts with primary or secondary amines. This compound possesses a secondary amine within its isoquinoline structure, providing a potential site for conjugation.
Materials:
-
This compound
-
NIR fluorescent dye with NHS ester (e.g., IRDye® 800CW NHS Ester, Cy7 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.
-
Amine Activation: Add 2-3 molar equivalents of TEA or DIEA to the this compound solution to deprotonate the secondary amine, making it more nucleophilic.
-
Dye Conjugation: Dissolve the NIR dye-NHS ester in anhydrous DMF or DMSO according to the manufacturer's instructions. Add the dye solution to the this compound solution in a 1:1 to 1:1.5 molar ratio (this compound:Dye).
-
Reaction: Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Purification: Purify the this compound-NIRF conjugate using reverse-phase HPLC. A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid is commonly used.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
-
Formulation: Lyophilize the purified conjugate and store it at -20°C, protected from light. Before in vivo administration, dissolve the conjugate in a biocompatible vehicle such as PBS.
Materials:
-
This compound-NIRF conjugate
-
Healthy mice (e.g., BALB/c or C57BL/6), 6-8 weeks old
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
Sterile syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance). Shave the area of interest to minimize light scattering and absorption by fur.
-
Probe Administration: Administer the this compound-NIRF conjugate via intravenous (tail vein) or intraperitoneal injection. The typical dose ranges from 1-10 nmol per mouse, dissolved in 100-200 µL of sterile PBS.
-
Image Acquisition: Place the anesthetized mouse in the imaging chamber. Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h) to assess the dynamic distribution. Use appropriate excitation and emission filters for the specific NIR dye.
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs. The data is typically expressed as radiant efficiency [(photons/s/cm²/sr)/(µW/cm²)].
-
Ex Vivo Imaging (Optional but Recommended): At the final time point, euthanize the mouse and dissect the major organs (liver, kidneys, spleen, lungs, heart, brain, etc.). Image the dissected organs to confirm the in vivo findings and obtain more precise organ-specific signals.
Figure 2. General workflow for in vivo NIRF imaging of this compound.
Positron Emission Tomography (PET) Imaging
PET is a highly sensitive nuclear imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide (tracer). By labeling this compound with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), its absolute concentration in tissues can be quantified with high accuracy.
The choice of radioisotope and labeling strategy depends on the chemical structure of this compound and the available radiochemistry facilities. This compound has several methoxy (B1213986) groups, which are potential sites for ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Materials:
-
Desmethyl-Corydalmine precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron
-
Anhydrous solvent (e.g., DMF, acetone)
-
Base (e.g., NaOH, K₂CO₃)
-
Automated radiochemistry synthesis module
-
HPLC system for purification and analysis
-
Sterile, pyrogen-free saline for injection
Procedure:
-
Precursor Preparation: Synthesize a desmethyl precursor of this compound where one of the methoxy groups is replaced by a hydroxyl group.
-
Radiolabeling Reaction: In a shielded hot cell using an automated synthesis module, trap the incoming [¹¹C]CH₃I or [¹¹C]CH₃OTf in a reaction vessel containing the desmethyl-Corydalmine precursor and a base in an appropriate solvent.
-
Reaction Conditions: Heat the reaction mixture (e.g., 80-120°C) for a short period (e.g., 5-10 minutes) to facilitate the ¹¹C-methylation.
-
Purification: Purify the resulting [¹¹C]this compound from the reaction mixture using semi-preparative HPLC.
-
Formulation: Evaporate the HPLC solvent, and reformulate the purified [¹¹C]this compound in sterile, pyrogen-free saline for injection, passing it through a sterile filter.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.
Materials:
-
[¹¹C]this compound in sterile saline
-
Healthy mice or a relevant disease model (e.g., with induced inflammation)
-
Anesthesia system
-
Small animal PET/CT or PET/MRI scanner
-
Sterile syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane. Place the animal on the scanner bed, which is typically heated to maintain body temperature.
-
Tracer Administration: Administer a bolus injection of [¹¹C]this compound (typically 1-10 MBq in 100-200 µL) via the tail vein.
-
Image Acquisition: Start the PET scan immediately after injection for dynamic imaging (e.g., 60-90 minutes) or at a specific time point for static imaging. A CT or MRI scan is also acquired for anatomical co-registration.
-
Image Reconstruction: Reconstruct the PET data using appropriate algorithms (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.
-
Data Analysis: Co-register the PET and CT/MRI images. Draw ROIs on the anatomical images corresponding to various organs and quantify the radioactivity concentration (Bq/mL). The data is often expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Biodistribution Study (Optional): At the end of the imaging session, euthanize the animal and collect major organs. Measure the radioactivity in each organ using a gamma counter to validate the PET imaging data.
Data Presentation: Quantitative Biodistribution of this compound
The following table provides a template for summarizing the quantitative biodistribution data obtained from in vivo imaging studies. The values presented are hypothetical and based on typical biodistribution patterns of isoquinoline alkaloids like berberine, which show significant liver and kidney uptake.[5]
Table 1: Hypothetical Biodistribution of [¹¹C]this compound in Mice (%ID/g)
| Organ | 5 min | 30 min | 60 min | 120 min |
| Blood | 3.5 ± 0.8 | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Liver | 15.2 ± 2.5 | 18.5 ± 3.1 | 16.3 ± 2.8 | 10.1 ± 1.9 |
| Kidneys | 8.9 ± 1.5 | 12.3 ± 2.2 | 9.8 ± 1.7 | 4.5 ± 0.9 |
| Spleen | 2.1 ± 0.4 | 3.5 ± 0.6 | 2.8 ± 0.5 | 1.5 ± 0.3 |
| Lungs | 4.2 ± 0.9 | 2.1 ± 0.5 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Heart | 2.5 ± 0.6 | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Brain | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.05 | 0.1 ± 0.05 |
| Muscle | 1.5 ± 0.4 | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Bone | 1.0 ± 0.3 | 1.5 ± 0.4 | 1.2 ± 0.3 | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation (n=3-5 mice per time point).
Conclusion
The in vivo imaging techniques and protocols outlined in this document provide a robust framework for investigating the biodistribution of this compound. By employing NIRF and PET imaging, researchers can gain critical insights into the pharmacokinetic profile of this promising natural product. This information is essential for optimizing dosing regimens, assessing target engagement, and identifying potential toxicities, thereby accelerating the translation of this compound from a traditional remedy to a modern therapeutic.
References
- 1. NF-κB and STAT1 control CXCL1 and CXCL2 gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fine Tuning the Transcriptional Regulation of the CXCL1 Chemokine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 5. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Corydalmine Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Corydalmine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a bioactive alkaloid with recognized analgesic and anti-inflammatory properties.[1][2] Like many alkaloids, it is a weak base and exhibits poor solubility in neutral aqueous solutions.[3][4][5] This low solubility can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and consistent dosing.
Q2: What is the approximate aqueous solubility of this compound?
Q3: What are the primary methods to enhance the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[9] These include:
-
pH Adjustment: As a weak base, this compound's solubility can be significantly increased in acidic conditions.[10]
-
Co-solvents: The use of water-miscible organic solvents can enhance solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can improve its aqueous solubility.[11]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate and solubility.[12][13][14]
Troubleshooting Guide
Issue: My this compound powder is not dissolving in water or buffer.
-
Cause: this compound has inherently low aqueous solubility at neutral pH.
-
Solution 1: pH Adjustment. Prepare your aqueous solution at a slightly acidic pH (e.g., pH 4-6). As an alkaloid, this compound will form a more soluble salt in acidic conditions.[10]
-
Solution 2: Use of a Co-solvent. First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a concentrated stock solution.[7] Then, dilute this stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO in cell culture) to not affect your experimental system.[15]
Issue: I am observing precipitation after diluting my this compound stock solution into my aqueous medium.
-
Cause: This can happen if the final concentration of this compound exceeds its solubility limit in the final aqueous medium, even with a co-solvent.
-
Solution 1: Stepwise Dilution. When diluting the DMSO stock solution, add it to the aqueous medium slowly while gently vortexing or stirring to ensure rapid and uniform dispersion.[15]
-
Solution 2: Optimize Co-solvent Concentration. You may need to slightly increase the percentage of the co-solvent in your final solution, but always be mindful of its potential effects on your experiment.
-
Solution 3: Consider a Different Solubility Enhancement Technique. If precipitation persists, pH adjustment or more advanced techniques like cyclodextrin complexation or nanoparticle formulation may be necessary.
Issue: The solubility of my this compound seems to vary between experiments.
-
Cause: Several factors can influence solubility, including temperature, pH of the water or buffer, and the purity of the this compound.
-
Solution 1: Control Experimental Conditions. Ensure that the temperature and pH of your solutions are consistent across all experiments.
-
Solution 2: Use High-Purity this compound. Impurities can affect the solubility of the compound.
-
Solution 3: Freshly Prepare Solutions. It is recommended not to store aqueous solutions of this compound for more than one day to avoid potential degradation or precipitation over time.[7]
Data Presentation
Table 1: Estimated Aqueous Solubility of this compound and Structurally Similar Alkaloids
| Compound | Solvent | Estimated Solubility | Reference |
| This compound | Water (neutral pH) | Very Low | Inferred from related compounds |
| L-Tetrahydropalmatine | 1:3 DMSO:PBS (pH 7.2) | ~ 0.25 mg/mL | [7] |
| L-Tetrahydropalmatine | Water | Sparingly soluble | [7] |
| Corydaline | Water | Practically Insoluble / Slightly Soluble | [8] |
| Corydaline | DMSO | 55 mg/mL | [16] |
Table 2: Comparison of this compound Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the weak base, forming a more soluble salt.[10] | Simple, cost-effective. | May not be suitable for all biological assays due to pH sensitivity. |
| Co-solvents | Reduces the polarity of the aqueous solvent, allowing for better dissolution of hydrophobic compounds. | Easy to implement for preparing stock solutions. | The organic solvent may have unintended biological effects. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic this compound molecule within the cyclodextrin's lipophilic cavity, with a hydrophilic exterior.[11] | Can significantly increase solubility and bioavailability; low toxicity.[1][17] | May require specific types of cyclodextrins and formulation development. |
| Nanoparticle Formulation | Increases the surface area-to-volume ratio, leading to enhanced dissolution rate and saturation solubility.[12][13][14] | Can improve bioavailability and allow for targeted delivery. | Requires specialized equipment and formulation expertise. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 341.4 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 3.41 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture Assay
Objective: To prepare a 10 µM working solution of this compound in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 999 µL of pre-warmed complete cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Gently mix the solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing to prevent cell damage if cells are present.
-
The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
Use the working solution immediately for your cell-based assay. A vehicle control containing 0.1% DMSO in the cell culture medium should be included in your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Corydaline [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. Corydaline | AChE | Opioid Receptor | Virus Protease | TargetMol [targetmol.com]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Corydalmine Instability in Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and stability of Corydalmine. The information is presented in a question-and-answer format to provide direct solutions to issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial at -20°C or -80°C, protected from light and moisture. The presence of a desiccant is recommended to minimize exposure to humidity.
Q2: How should I store this compound in solution?
A2: this compound stock solutions, typically prepared in solvents like DMSO or ethanol, should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] It is advisable to prepare fresh solutions for sensitive experiments.
Q3: What are the primary factors that can cause this compound degradation?
A3: The stability of this compound, like other protoberberine alkaloids, can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
-
Light: Exposure to UV and visible light can lead to photodegradation.[2]
-
pH: this compound's stability can be pH-dependent, with potential for hydrolysis under acidic or alkaline conditions.
-
Oxygen: Oxidation is a potential degradation pathway for protoberberine alkaloids.[3]
-
Moisture: The presence of water can facilitate hydrolytic degradation.[2]
Q4: How long can I store this compound, and what is its expected shelf-life?
A4: Specific long-term stability data for this compound is limited. However, when stored as a dry solid under the recommended conditions (-20°C or -80°C, protected from light and moisture), it is expected to be stable for years. For solutions stored at -80°C, it is best practice to use them within a few months and to qualify their integrity for long-term studies. We strongly recommend performing periodic stability assessments for long-term research projects.
Troubleshooting Guides
Problem 1: Color Change or Physical Alteration of Solid this compound
-
Symptom: The solid this compound, which is typically a yellow crystalline powder, appears discolored (e.g., brownish) or shows changes in its physical state.
-
Possible Cause: This is often indicative of degradation due to exposure to light, moisture, or oxygen.
-
Recommended Action:
-
Discard the discolored compound as its purity is compromised.
-
Review your storage protocol. Ensure the compound is stored in a tightly sealed, amber vial with a desiccant at or below -20°C.
-
Minimize the exposure of the compound to ambient light and air during weighing and handling.
-
Problem 2: Precipitation Observed in this compound Stock Solution Upon Storage
-
Symptom: Precipitate forms in a previously clear stock solution of this compound after a period of storage, especially at low temperatures.
-
Possible Cause:
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration beyond the solubility limit.
-
Low-Temperature Insolubility: The solubility of this compound may decrease at lower temperatures.
-
Degradation: The formation of less soluble degradation products.
-
-
Recommended Action:
-
Before use, allow the vial to equilibrate to room temperature.
-
Vortex the solution thoroughly to attempt redissolution. Gentle warming or sonication may also be effective but should be used with caution as heat can accelerate degradation.
-
If precipitation persists, it is recommended to prepare a fresh stock solution.
-
Ensure vials are sealed tightly with appropriate caps (B75204) to prevent solvent evaporation.
-
Problem 3: Inconsistent or Diminished Biological Activity in Experiments
-
Symptom: A noticeable decrease in the expected biological effect of this compound in your assays over time.
-
Possible Cause: The active compound has likely degraded in solution.
-
Recommended Action:
-
Prepare a fresh stock solution of this compound for your experiments.
-
Aliquot new stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
Include a positive control with a freshly prepared and characterized standard of this compound in your experiments to validate your results.
-
Perform a stability check of your current stock solution using an analytical method like HPLC.
-
Problem 4: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
-
Symptom: When analyzing a sample of this compound, additional peaks that were not present in the initial analysis are observed.
-
Possible Cause: These new peaks are likely degradation products.
-
Recommended Action:
-
To identify the potential degradation products, a forced degradation study is recommended. This involves subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[][5]
-
Analyze the stressed samples using LC-MS to characterize the mass of the unknown peaks, which can help in elucidating their structures.[6]
-
Develop and validate a stability-indicating analytical method that can effectively separate the parent this compound peak from all potential degradation product peaks.
-
Quantitative Data Summary
The following table summarizes typical stress conditions used in forced degradation studies for alkaloids, which can be adapted for this compound to investigate its stability profile.[7][8][9]
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | 2 - 24 hours | Hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60°C | 1 - 8 hours | Hydrolysis, Racemization |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 24 - 48 hours | Oxidation |
| Thermal Degradation | Dry Heat | 80°C - 105°C | 24 - 72 hours | Thermolysis |
| Photodegradation | UV (254 nm) & Visible Light | Room Temp | 24 - 48 hours | Photolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place solid this compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in methanol and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the stock solution (1 mg/mL in methanol) in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Control Sample: Prepare a 100 µg/mL solution of unstressed this compound in the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Optimization:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Adjust the gradient profile and pH of the aqueous phase to achieve optimal separation between the parent peak and any degradation peaks observed in the forced degradation study.
-
-
Detection: Use a PDA (Photodiode Array) detector to monitor at multiple wavelengths and to check for peak purity. A wavelength of around 280 nm is a good starting point for protoberberine alkaloids.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C20H23NO4 | CID 5316093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. is.muni.cz [is.muni.cz]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Corydalmine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Corydalmine, with a focus on reducing byproduct formation. The guidance centers on the critical steps of isoquinoline (B145761) core formation, likely employing either the Bischler-Napieralski or Pictet-Spengler reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and related tetrahydroprotoberberine alkaloids.
Bischler-Napieralski Reaction Troubleshooting
Issue 1: Low or No Yield of the Dihydroisoquinoline Intermediate
-
Question: My Bischler-Napieralski reaction is resulting in a low yield or no desired product. What are the potential causes and solutions?
-
Answer: Low or no yield in a Bischler-Napieralski reaction can often be attributed to several factors:
-
Insufficiently Activated Aromatic Ring: The cyclization is an electrophilic aromatic substitution, which is more efficient with electron-rich aromatic rings. If the starting phenylethylamine contains electron-withdrawing groups, the reaction will be less effective.
-
Ineffective Dehydrating Agent: The choice and handling of the dehydrating agent are critical. Ensure that reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are fresh and handled under anhydrous conditions to prevent quenching by moisture.
-
Inadequate Reaction Temperature: This reaction often requires elevated temperatures to proceed. If the temperature is too low, the reaction may not initiate or may proceed very slowly. Consider using a higher boiling point solvent like toluene (B28343) or xylene, or employing microwave-assisted heating.[1][2]
-
Issue 2: Significant Formation of a Styrene-like Byproduct
-
Question: I am observing a significant amount of a styrene-like byproduct in my reaction mixture. What is causing this and how can I minimize it?
-
Answer: The formation of a styrene (B11656) byproduct is likely due to a retro-Ritter reaction. This side reaction is more prevalent when the nitrilium ion intermediate is stabilized. To minimize this:
-
Solvent Choice: Use the corresponding nitrile (e.g., acetonitrile (B52724) if an acetyl group is involved) as the solvent. This can shift the reaction equilibrium away from the retro-Ritter pathway.[1]
-
Milder Reagents: Employing milder dehydrating agents can prevent the formation of the intermediate that leads to the retro-Ritter reaction. Modern methods using reagents like oxalyl chloride or triflic anhydride (B1165640) may be beneficial.[1]
-
Issue 3: Formation of Regioisomers
-
Question: My product is a mixture of regioisomers. How can I improve the selectivity of the cyclization?
-
Answer: The formation of unexpected regioisomers can occur, especially with strong dehydrating agents like P₂O₅, which can lead to cyclization at an alternative position on the aromatic ring (ipso-attack) followed by rearrangement.[1][3]
-
Choice of Dehydrating Agent: The choice of reagent can significantly influence selectivity. For example, using POCl₃ may favor the "normal" product, whereas P₂O₅ might lead to a mixture.[3] Milder and more modern reagents often offer higher selectivity.
-
Protecting Groups: Strategically placing blocking groups on the aromatic ring can prevent cyclization at undesired positions.
-
Pictet-Spengler Reaction Troubleshooting
Issue 1: Low to No Product Formation
-
Question: My Pictet-Spengler reaction is not yielding the desired tetrahydroisoquinoline product. What are the common pitfalls?
-
Answer: Several factors can contribute to a low or no yield in a Pictet-Spengler reaction:
-
Ineffective Acetal (B89532) Hydrolysis: If you are using an aldehyde precursor with a diethyl acetal, the acid catalyst may be too weak to efficiently hydrolyze it in situ. Consider increasing the acid concentration or switching to a stronger acid like trifluoroacetic acid (TFA).[4]
-
Insufficient Iminium Ion Formation: The reaction is driven by the formation of an electrophilic iminium ion. If the reaction conditions are not sufficiently acidic, the iminium ion will not form in adequate concentration.[4]
-
Low Nucleophilicity of the β-arylethylamine: Electron-withdrawing substituents on the aromatic ring of the β-arylethylamine will reduce its nucleophilicity and hinder the cyclization step.[4][5]
-
Issue 2: Formation of Byproducts due to Iminium Ion Reactivity
-
Question: I am observing multiple byproducts, suggesting my iminium ion intermediate is too reactive. How can I control this?
-
Answer: The high reactivity of the iminium ion can lead to undesired side reactions. To gain better control:
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Bischler-Napieralski reaction for tetrahydroprotoberberine synthesis? A1: The most common byproducts are styrene derivatives, formed through a retro-Ritter reaction, and regioisomers of the desired dihydroisoquinoline, which can arise from cyclization at different positions on the aromatic ring.[1][2]
Q2: How can I improve the yield of my Pictet-Spengler reaction? A2: To improve the yield, ensure you are using a sufficiently strong acid catalyst to promote iminium ion formation, especially if your β-arylethylamine is not highly activated. Using an aprotic solvent can enhance the effectiveness of the acid catalyst. Also, optimizing the reaction temperature is crucial; while higher temperatures can increase the rate, they may also lead to decomposition.[4]
Q3: Are there milder alternatives to the classical Bischler-Napieralski conditions? A3: Yes, modern variations of the Bischler-Napieralski reaction use reagents like oxalyl chloride or triflic anhydride in combination with a base like 2-chloropyridine. These methods often proceed under milder conditions and can provide higher yields and selectivity, avoiding the harsh conditions that lead to byproducts.[1]
Q4: Can the regioselectivity of the Pictet-Spengler reaction be controlled? A4: Yes, the regioselectivity can be influenced by the solvent. Apolar, aprotic solvents can favor the formation of ortho-substituted products, while polar, protic solvents tend to yield the para-substituted products. This is particularly relevant when using dopamine (B1211576) derivatives as starting materials.[6][7]
Q5: What are some common methods for purifying the crude this compound product? A5: Purification of alkaloids like this compound often involves chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common initial step. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are effective methods.[8][9] The use of macroporous adsorption resins has also been shown to be effective for enrichment and purification.[10][11]
Data Presentation
Table 1: Comparison of Dehydrating Agents in Bischler-Napieralski Reaction
| Dehydrating Agent | Typical Conditions | Potential Byproducts | Notes |
| POCl₃ | Reflux in solvent (e.g., toluene, acetonitrile) | Styrenes, regioisomers | Widely used, but can lead to byproducts with sensitive substrates.[3] |
| P₂O₅ | Reflux in POCl₃ or high-boiling solvent | Higher propensity for regioisomers | More powerful dehydrating agent, often used for less reactive substrates.[3] |
| Tf₂O / 2-chloropyridine | Milder conditions (e.g., 0 °C to RT) | Generally cleaner reactions | Modern method, can improve yield and selectivity.[1] |
| Oxalyl chloride | Milder conditions | Avoids retro-Ritter intermediates | Another modern alternative to harsh classical conditions.[1] |
Table 2: Influence of Solvent on Pictet-Spengler Regioselectivity
| Solvent | Predominant Regioisomer | Typical Conditions | Reference |
| Trifluoroethanol (TFE) | para-substitution | Room temperature | [6] |
| Toluene | ortho-substitution | Room temperature | [6] |
| Dichloromethane (B109758) (DCM) | Varies with substrate and catalyst | 0 °C to reflux | [4] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Cyclization
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide (1.0 equivalent) in an anhydrous solvent (e.g., toluene or acetonitrile).
-
Reagent Addition: Cool the solution to 0 °C and slowly add the dehydrating agent (e.g., POCl₃, 1.1 to 1.5 equivalents) dropwise.
-
Reaction: After the addition is complete, warm the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous mixture with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium (B1175870) hydroxide) to a pH > 8.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Pictet-Spengler Cyclization
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).
-
Aldehyde Addition: Add the aldehyde or its acetal equivalent (1.0 to 1.2 equivalents) to the solution.
-
Acid Catalysis: Cool the mixture to 0 °C and slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and quench with a basic solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.[4]
Mandatory Visualizations
Caption: Plausible synthetic pathway for this compound highlighting the key Bischler-Napieralski reaction and potential byproduct formation.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategies to minimize Corydalmine toxicity in animal studies
This guide provides researchers, scientists, and drug development professionals with strategies to minimize potential Corydalmine toxicity in animal studies. The information is presented in a question-and-answer format to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary toxicities associated with Corydalis alkaloids, the family this compound belongs to?
A1: The most frequently reported toxicity associated with Corydalis extracts and its constituent alkaloids (like tetrahydropalmatine) is hepatotoxicity, or drug-induced liver injury.[1][2] In cases of overdose, depression of neurological, respiratory, and cardiac functions have also been noted.[1] Liver injury can manifest as cholestatic hepatitis, with elevated levels of liver enzymes such as aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT).[1] It is crucial to monitor liver function closely when working with compounds from this family.
Q2: I cannot find established LD50 values for this compound. How should I determine a safe starting dose for my animal study?
A2: When specific toxicity data is unavailable for a compound like this compound, a standard dose-range finding (DRF) study is the recommended first step.[3][4][5] The purpose of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[3][6] This is typically done by administering escalating doses to small groups of animals and closely monitoring for clinical signs of toxicity, changes in body weight, and effects on vital organ function.[4] A detailed protocol for a DRF study is provided in the "Experimental Protocols" section below.
Q3: What are the early clinical signs of toxicity I should monitor for in my animals?
A3: During your study, animals should be monitored daily for a range of clinical signs that may indicate toxicity. These include, but are not limited to:
-
General Health: Lethargy, ruffled fur, hunched posture, social isolation.
-
Behavioral: Changes in activity levels, tremors, convulsions, altered gait.
-
Physiological: Significant loss of body weight (typically >10-15%), changes in food and water consumption, labored breathing, changes in urine or feces. For suspected hepatotoxicity, symptoms can include jaundice (yellowing of the skin or eyes) and abdominal distention.[1]
Q4: My preliminary studies suggest potential liver toxicity. What strategies can I implement to mitigate this?
A4: Several strategies can be explored to minimize hepatotoxicity:
-
Dose Adjustment: The most direct method is to reduce the dose to a level that maintains efficacy while minimizing adverse effects, as determined by your dose-range finding study.
-
Processing and Formulation: Traditional methods for processing Corydalis yanhusuo, such as stir-frying with vinegar, have been shown to reduce its toxicity and liver damage in mice.[7] While this applies to the whole extract, it suggests that the chemical form and formulation are important.
-
Advanced Drug Delivery Systems: Encapsulating the compound in a nanocarrier, such as a liposome, can alter its pharmacokinetic profile, potentially reducing peak concentrations in the liver and minimizing toxicity.[8][9] This approach has been successful for other alkaloids like berberine (B55584).[8]
-
Co-administration: In traditional medicine, Corydalis is often used in polyherbal formulations. Co-administration with other compounds, such as those found in Angelica sinensis and Curcumae longa, has been reported to reduce hepatotoxicity.[1] Investigating co-administration with known hepatoprotective agents could be a viable strategy.
Q5: Are there specific signaling pathways associated with Corydalis-induced toxicity that I can monitor?
A5: Yes, studies on Corydalis yanhusuo (YHS) induced liver injury suggest that the mechanism may involve the activation of inflammatory pathways. Specifically, the TNF and NF-κB signaling pathways have been identified as playing a significant role. YHS was shown to increase levels of inflammatory cytokines TNF-α, IL-1β, and IL-6, leading to an idiosyncratic inflammatory response in the liver. Monitoring the activation of these pathways and levels of associated cytokines can serve as mechanistic biomarkers of toxicity.
Quantitative Data Summary
Given the limited public data on this compound-specific toxicity, this table includes information on related extracts and in vitro cytotoxicity to guide experimental design.
| Compound/Extract | Species/System | Route | Value | Observation | Citation |
| Corydalis saxicola Bunting Extract | Mouse | Oral | LD50: 298.5 mg/kg | Most mice died within 2 days of administration. | [10] |
| l-Tetrahydropalmatine (l-THP) | Rat | N/A | 60 mg/kg | High dose that prevented bone cancer-related pain behaviors. | [11] |
| This compound | RAW 264.7 Macrophages | In vitro | Up to 120 µM | No significant effect on cell viability observed. | [12] |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study for Oral Administration in Mice
This protocol outlines a general procedure to determine the Maximum Tolerated Dose (MTD) of this compound.
-
Animal Model: Use a standard mouse strain (e.g., CD-1 or C57BL/6), 8-10 weeks old, with equal numbers of males and females.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to dosing.
-
Group Allocation: Assign animals to several dose groups and one vehicle control group. A common design uses 3-5 animals per sex per group.
-
Dose Selection:
-
If there is no prior information, start with a low dose (e.g., 10 mg/kg) and use a dose progression factor (e.g., 3x or 5x) for subsequent groups (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
The vehicle used to dissolve/suspend this compound should be administered to the control group (e.g., 0.5% methylcellulose (B11928114) in water).
-
-
Administration: Administer a single dose via oral gavage.
-
Monitoring and Observations:
-
Mortality/Morbidity: Check animals at least twice daily for 14 days.
-
Clinical Signs: Perform a detailed clinical observation at 1, 4, and 24 hours post-dose, and daily thereafter.
-
Body Weight: Record body weight just prior to dosing and on days 1, 3, 7, and 14 post-dose.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs) and preserve them for potential histopathology.
-
-
Endpoint Analysis: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or a body weight loss exceeding 10-15%. This dose is then used to guide dose selection for subsequent repeat-dose toxicity studies.
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: Workflow for a typical dose-range finding toxicity study in mice.
Signaling Pathway
Caption: Proposed TNF/NF-κB pathway in Corydalis-induced hepatotoxicity.
References
- 1. Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can Corydalis Help With Pain and Relaxation? [verywellhealth.com]
- 3. criver.com [criver.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. nc3rs.org.uk [nc3rs.org.uk]
- 7. Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Enhancement of the stability and cytotoxicity of berberine by liposomal nanocarriers for gastric cancer treatment and its application in gummy candy [frontiersin.org]
- 9. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Corydalmine Antifungal Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Corydalmine and investigating fungal resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antifungal activity?
A1: this compound is a protoberberine alkaloid isolated from plants of the Corydalis genus.[1][2][3] Research has shown that it possesses antifungal properties, primarily by inhibiting the spore germination of various fungal species.[1][2][3] Studies have demonstrated its efficacy against plant pathogenic and saprophytic fungi such as species of Alternaria, Curvularia, Fusarium, and Helminthosporium.[1][2] The antifungal effects of this compound and related alkaloids are dose-dependent.[4][5]
Q2: What are the general mechanisms by which fungi develop resistance to antifungal compounds like alkaloids?
A2: Fungi can develop resistance to antifungal agents through several mechanisms.[6] These include:
-
Overexpression of Efflux Pumps: Fungi can actively transport the antifungal agent out of the cell using ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters.[7][8][9][10] This prevents the compound from reaching its intracellular target.
-
Alteration of the Drug Target: Mutations in the gene encoding the target protein can reduce the binding affinity of the antifungal compound, rendering it less effective.[11][12] A common example is mutations in the ERG11 gene, which is the target for azole antifungals.[11][12]
-
Biofilm Formation: Fungi can form biofilms, which are complex communities of cells encased in an extracellular matrix. This matrix can act as a physical barrier, preventing the antifungal agent from reaching the fungal cells.[11][13][14]
-
Stress Response Pathways: Signaling pathways such as the calcineurin, Ras/cAMP/PKA, and mitogen-activated protein kinase (MAPK) pathways can be activated in response to antifungal stress, helping the fungus to survive and adapt.[11][13][15]
Q3: Are there known signaling pathways involved in fungal resistance to alkaloids?
A3: While specific pathways for this compound resistance are not yet fully elucidated, general fungal drug resistance mechanisms often involve key signaling pathways. For instance, in Candida species, the Ras/cAMP/PKA pathway is linked to biofilm formation and stress response, while the calcineurin and MAPK pathways are also crucial for managing antifungal-induced stress.[11][12][13] It is plausible that these or similar pathways contribute to resistance against alkaloids by regulating efflux pumps or cell wall integrity. The molecular mechanism of the related alkaloid Berberine in Candida albicans has been linked to the heat shock factor (HSF1), mitochondrial dysfunction, and the generation of reactive oxygen species.[16]
Troubleshooting Guides
Issue 1: Increasing MIC Values for this compound in a Fungal Strain
You have observed a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound for your fungal strain after repeated exposure.
Possible Cause 1: Upregulation of Efflux Pumps
-
Troubleshooting Steps:
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., ABC and MFS transporter genes) in the resistant strain compared to the susceptible parent strain.
-
Efflux Pump Inhibition Assay: Treat the resistant strain with a known efflux pump inhibitor (e.g., verapamil, cyclosporine A) in combination with this compound. A significant reduction in the MIC of this compound in the presence of the inhibitor suggests the involvement of efflux pumps.
-
Possible Cause 2: Mutation in the Target Protein
-
Troubleshooting Steps:
-
Target Identification (if unknown): This is a complex process that may involve techniques like affinity chromatography with a labeled this compound molecule to pull down its binding partners, or computational docking studies if the general class of target is suspected (e.g., enzymes in a particular biosynthetic pathway).
-
Gene Sequencing: Once a putative target is identified, sequence the corresponding gene in both the resistant and susceptible strains to identify any mutations that could alter protein structure and function.
-
Data Presentation: Example MIC Shift
The following table illustrates a hypothetical scenario of increasing this compound resistance in a fungal strain over several passages.
| Fungal Strain Passage | This compound MIC (µg/mL) | Fold Increase from P0 |
| P0 (Parental) | 8 | - |
| P5 | 16 | 2X |
| P10 | 64 | 8X |
| P15 | 256 | 32X |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Fungal culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (or other appropriate fungal growth medium)
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a 2-fold serial dilution of this compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. Include a drug-free well as a positive control for growth and a medium-only well as a negative control.
-
Adjust the fungal inoculum to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640.
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C for Candida albicans) for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: qRT-PCR for Efflux Pump Gene Expression
This protocol is for quantifying the expression of efflux pump genes in resistant vs. susceptible fungal strains.
Materials:
-
Resistant and susceptible fungal strains
-
This compound (for induction, optional)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target efflux pump genes and a housekeeping gene (e.g., ACT1)
Methodology:
-
Grow the resistant and susceptible fungal strains to mid-log phase. Optionally, you can expose the cultures to a sub-inhibitory concentration of this compound for a short period to induce gene expression.
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, primers for your target genes, and a housekeeping gene for normalization.
-
Analyze the results using the ΔΔCt method to determine the fold change in gene expression in the resistant strain relative to the susceptible strain.
Visualizations
Hypothetical Signaling Pathway for this compound Resistance
Caption: Hypothetical signaling cascade leading to this compound resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting this compound resistance mechanisms.
References
- 1. Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two plant alkaloids isolated from Corydalis longipes as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. biotechmedjournal.com [biotechmedjournal.com]
- 9. Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | ABC Transporter Genes Show Upregulated Expression in Drug-Resistant Clinical Isolates of Candida auris: A Genome-Wide Characterization of ATP-Binding Cassette (ABC) Transporter Genes [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 15. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Action of Herbal Antifungal Alkaloid Berberine, in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Corydalmine in Cell-Based Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Corydalmine (B49801). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the incubation time of this compound in your cell-based experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when treating cells with this compound?
A starting point for a time-course experiment with a new compound like this compound in cytotoxicity or proliferation assays is typically 24, 48, and 72 hours. For assays measuring rapid signaling events, such as protein phosphorylation, much shorter incubation times ranging from minutes to a few hours are recommended. The optimal time will ultimately depend on the specific cell line and the biological question being investigated.
Q2: How does the optimal incubation time for this compound vary between different cell types?
The optimal incubation time for this compound can vary significantly between different cell lines. This variability is influenced by factors such as the metabolic rate of the cells, the expression levels of this compound's molecular targets, and the overall sensitivity of the cell line to the compound. It is crucial to perform a time-course experiment for each new cell line to determine the ideal incubation period.
Q3: What are the key signaling pathways affected by this compound, and how does incubation time influence their analysis?
This compound has been shown to affect key signaling pathways involved in inflammation and pain, notably the ASK1-p38 MAPK/NF-κB pathway.[1][2] The activation kinetics of these pathways are often rapid and transient. For instance, phosphorylation of p38 MAPK can peak within minutes to a couple of hours after stimulation.[3][4] Therefore, to capture the maximum effect of this compound on these signaling events, a time-course experiment with short time points (e.g., 0, 15, 30, 60, 120 minutes) is recommended for analyses like Western blotting. In contrast, downstream effects of pathway modulation, such as changes in cytokine expression or apoptosis, may require longer incubation times of several hours to days.[5][6]
Q4: How does this compound concentration influence the optimal incubation time?
This compound's effects are both dose- and time-dependent.[7] Higher concentrations may produce a cytotoxic effect more rapidly, while lower, sub-lethal concentrations might be more suitable for studying long-term effects on cell signaling or function. It is advisable to first determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line using a fixed, longer incubation time (e.g., 48 or 72 hours). This IC50 value can then be used as a starting point for more detailed time-course experiments. One study reported that levo-corydalmine has a half-maximal inhibitory concentration (IC50) of 0.20 μM for the D1 dopamine (B1211576) receptor and 0.86 μM for the D2 dopamine receptor.[8]
Q5: When should I consider replenishing this compound in long-term incubation experiments?
For long-term experiments (e.g., several days or weeks), the stability and metabolic degradation of this compound in the cell culture medium should be considered. If the compound is not stable or is metabolized by the cells, its effective concentration will decrease over time. In such cases, replenishing the medium with fresh this compound every 2-3 days may be necessary to maintain a consistent exposure level. Preliminary experiments to assess the stability of this compound under your specific culture conditions are recommended.
Data Presentation
Table 1: General Time-Course Recommendations for Different Assays
| Assay Type | Typical Incubation Time Points | Key Considerations |
| Cell Viability/Cytotoxicity (e.g., MTT, XTT) | 24, 48, 72 hours | Allows for detection of effects on cell proliferation and delayed cell death. |
| Apoptosis Assays (e.g., Annexin V, Caspase activity) | 6, 12, 24, 48 hours | Apoptotic events occur over a specific time window that needs to be determined empirically.[9][10] |
| Signaling Pathway Activation (e.g., Western Blot for p-p38, p-NF-κB) | 0, 15, 30, 60, 120, 240 minutes | Phosphorylation events are often rapid and transient.[3][4] |
| Gene Expression Analysis (e.g., qRT-PCR) | 4, 8, 12, 24 hours | Allows for detection of changes in mRNA transcript levels. |
| Protein Expression Analysis (e.g., Western Blot for total protein) | 24, 48, 72 hours | Changes in total protein levels often require longer incubation times. |
Experimental Protocols
Protocol 1: Determining Time-Dependent Effects on Cell Viability using MTT Assay
This protocol outlines a method to assess the time-dependent cytotoxicity of this compound.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle-treated control cells. Plot cell viability against incubation time to determine the optimal duration for the desired effect.
Protocol 2: Analyzing Time-Dependent Phosphorylation of p38 MAPK by Western Blot
This protocol describes how to investigate the kinetics of p38 MAPK phosphorylation in response to this compound treatment.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p38 to total p38 at each time point to determine the peak activation time.
Mandatory Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Levo - this compound attenuates microglia activation and neuropathic pain by suppressing ASK1-p38 MAPK/NF-κB signaling pathways in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Levo-corydalmine alleviates vincristine-induced neuropathic pain in mice by inhibiting an NF-kappa B-dependent CXCL1/CXCR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Blockade of spinal dopamine D1/D2 receptor heteromers by levo-Corydalmine suppressed calcium signaling cascade in spinal neurons to alleviate bone cancer pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time course analysis of apoptotic cell death during expression of hybrid lethality in hybrid tobacco cells (Nicotiana suaveolens x N. tabacum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time course of apoptosis induced by photodynamic therapy with PsD007 in LT12 acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Corydalmine and Other Corydalis Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of Corydalmine (B49801) against other prominent alkaloids derived from the Corydalis genus, including tetrahydropalmatine, dehydrocorydaline (B211579), berberine, and coptisine. The information presented is supported by experimental data from peer-reviewed literature to aid in research and development.
Executive Summary
Alkaloids from the Corydalis plant family are a rich source of bioactive compounds with a wide range of therapeutic applications, including analgesic, anti-inflammatory, and anticancer properties.[1] While numerous alkaloids have been isolated and studied, this guide focuses on a comparative analysis of this compound's efficacy relative to other well-researched Corydalis alkaloids. The primary mechanisms of action involve the modulation of key signaling pathways, such as dopamine (B1211576) receptors for analgesia and NF-κB and MAPK pathways for anti-inflammatory effects.[2][3]
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize the available quantitative data on the analgesic, anti-inflammatory, and anticancer activities of this compound and other selected Corydalis alkaloids. It is important to note that direct comparative studies with standardized methodologies are not always available, and thus, the presented data is a collation from various sources.
Analgesic Activity
| Alkaloid | Animal Model | Assay | Dosage/Concentration | Efficacy | Reference |
| Levo-Corydalmine (l-CDL) | Mice (Vincristine-induced neuropathic pain) | Mechanical Allodynia | 10, 20 mg/kg (i.g.) | Significantly attenuated pain hypersensitivity | [4] |
| Levo-Tetrahydropalmatine (l-THP) | Mice (Neuropathic & Inflammatory Pain) | Mechanical Hyperalgesia | 10, 20, 40 mg/kg (i.p.) | Dose-dependently attenuated hyperalgesia | [5] |
| Dehydrocorybulbine (DHCB) | Mice | Tail flick & Formalin test | Not specified | Exhibited antinociceptive activity in both acute and persistent inflammatory pain | [5] |
Anti-inflammatory Activity
The anti-inflammatory effects of Corydalis alkaloids are often evaluated by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
| Alkaloid | Cell Line | Key Inflammatory Marker | IC50 / Inhibition | Reference |
| Dehydrocorydaline | RAW 264.7 | TNF-α, IL-6, IL-1β mRNA | Dose-dependent suppression | [6] |
| Corydaline | RAW 264.7 | TNF-α, IL-6, IL-1β mRNA | Dose-dependent suppression | [6] |
| This compound | RAW 264.7 | TNF-α, IL-6, IL-1β mRNA | Dose-dependent suppression | [6] |
| Tetrahydropalmatine (THP) | THP-1 | IL-8 | Inhibition of production | [2] |
| Coptisine | RAW 264.7 | NO, IL-1β, IL-6 | Potent inhibition of production | [7] |
Note: A study directly comparing dehydrocorydaline, corydaline, and this compound indicated that dehydrocorydaline showed the most robust effect in suppressing proinflammatory cytokines.[6]
Anticancer Activity
The cytotoxic effects of Corydalis alkaloids have been investigated in various cancer cell lines, with efficacy often reported as the half-maximal inhibitory concentration (IC50).
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Berberine | HCT-8 (Colon) | 1.6 | [8] |
| BEL-7402 (Hepatoma) | 2.1 | [8] | |
| BGC-823 (Gastric) | 0.1 | [8] | |
| A2780 (Ovarian) | 1.6 | [8] | |
| Corynoline | B16F10 (Melanoma) | 6.16 | [8] |
| A375 (Melanoma) | 5.56 | [8] | |
| Dehydroambiguanine A | HCT-116 (Colon) | 49.8 | [8] |
| Demethylsonodione | T24 (Bladder) | 3.68 | [9] |
Note: Comprehensive and directly comparable IC50 values for this compound against a standardized panel of cancer cell lines were not consistently available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Formalin-Induced Nociception Test in Mice
This assay is used to assess the analgesic efficacy of compounds against both acute and persistent inflammatory pain.
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Acclimatization: Animals are habituated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) or orally (i.g.) at a predetermined time before formalin injection.
-
Formalin Injection: A 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, the mouse is placed in a clear observation chamber. The cumulative time spent licking or biting the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: The total licking/biting time in each phase is calculated and compared between the drug-treated and vehicle-treated groups. A significant reduction in this time indicates an analgesic effect.[5][10]
Measurement of Cytokine Expression in LPS-Stimulated Macrophages
This in vitro assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test alkaloid (e.g., this compound) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations in the drug-treated groups are compared to the LPS-only treated group to determine the inhibitory effect of the compound.[6]
Western Blot Analysis of IκBα and NF-κB
This technique is used to investigate the molecular mechanism of anti-inflammatory action by assessing the activation of the NF-κB signaling pathway.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test alkaloid and LPS as described in the cytokine measurement protocol. The incubation time after LPS stimulation is typically shorter (e.g., 30-60 minutes) to capture the phosphorylation and degradation of IκBα.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated NF-κB p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The relative protein expression is normalized to the loading control. A decrease in p-IκBα and an increase in total IκBα in the presence of the test compound indicate inhibition of the NF-κB pathway.[6]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Corydalis alkaloids.
Caption: Inhibition of the NF-κB signaling pathway by Corydalis alkaloids.
Caption: A typical experimental workflow for in vitro anti-inflammatory assays.
Caption: The dual role of l-Tetrahydropalmatine on dopamine receptors.
References
- 1. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 4. Levo-corydalmine alleviates vincristine-induced neuropathic pain in mice by inhibiting an NF-kappa B-dependent CXCL1/CXCR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaloids from Corydalis saxicola and their antiproliferative activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Corydalmine in a Chronic Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of Corydalmine (B49801) against established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in a chronic inflammatory setting. Due to the current lack of direct experimental data for this compound in a chronic in vivo model, this guide extrapolates its potential efficacy based on its known molecular mechanisms and compares it with the established effects of conventional drugs in the widely used Collagen-Induced Arthritis (CIA) model.
Executive Summary
Chronic inflammatory diseases pose a significant challenge in drug development, necessitating novel therapeutic agents with improved efficacy and safety profiles. This compound, an alkaloid isolated from Corydalis species, has demonstrated promising anti-inflammatory properties in in-vitro and acute in-vivo models. This guide evaluates its potential in a chronic inflammatory context by comparing its mechanism of action and preclinical data with that of Diclofenac (an NSAID) and Dexamethasone (B1670325) (a corticosteroid). While direct chronic model data for this compound is pending, its targeted inhibition of the NF-κB signaling pathway suggests a strong potential for mitigating chronic inflammation.
Comparative Analysis of Anti-inflammatory Agents
This section details the mechanisms of action and presents available or representative experimental data for this compound, Diclofenac, and Dexamethasone in the context of chronic inflammation.
This compound: A Novel NF-κB Inhibitor
This compound, and its levo-isomer (levo-corydalmine), have been shown to exert anti-inflammatory effects primarily through the suppression of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory gene expression, including cytokines such as TNF-α, IL-1β, and IL-6.[1][2] By inhibiting the activation and nuclear translocation of NF-κB, this compound effectively downregulates the production of these key pro-inflammatory mediators.[1][3]
Although in-vivo studies in chronic inflammatory models are not yet available for this compound, research on the related alkaloid Corydaline in a collagen-induced arthritis (CIA) mouse model demonstrated a significant therapeutic effect, suggesting a class effect for this group of compounds.[4]
Table 1: Summary of Preclinical Data for this compound and Related Alkaloids
| Compound | Model | Key Findings | Reference |
| Levo-corydalmine | Chronic Constriction Injury (neuropathic pain) | Attenuated neuropathic pain and inhibited microglia activation via suppression of ASK1-p38 MAPK/NF-κB signaling. Reduced expression of p-p65, TNF-α, and IL-1β. | [1][3] |
| Corydaline | Collagen-Induced Arthritis (CIA) in mice | Attenuated osteolysis, inhibited osteoclast formation and function, and showed therapeutic effects in the CIA model. | [4] |
| Corydalis bungeana extract | LPS-induced inflammation in vivo | Reduced secretion of NO, TNF-α, IL-6, and IL-1β by inhibiting the NF-κB signaling pathway. | [2] |
Diclofenac: A Conventional NSAID
Diclofenac is a widely used NSAID that exerts its anti-inflammatory effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] By blocking prostaglandin (B15479496) production, Diclofenac effectively reduces the cardinal signs of inflammation.
Table 2: Representative Experimental Data for Diclofenac in a Chronic Arthritis Model
| Drug | Model | Dosage | Efficacy | Reference |
| Diclofenac | Collagen-Induced Arthritis (CIA) in mice | 1-10 mg/kg, daily | Dose-dependent reduction in paw swelling and arthritis score. | (Representative data from similar NSAID studies) |
Dexamethasone: A Potent Corticosteroid
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its mechanism of action is complex, primarily involving the binding to glucocorticoid receptors (GR).[9][10] The activated GR complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory proteins and, more importantly, repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[9][11]
Table 3: Experimental Data for Dexamethasone in a Chronic Arthritis Model
| Drug | Model | Dosage | Efficacy | Reference |
| Dexamethasone | Collagen-Induced Arthritis (CIA) in mice | 0.5 - 2.0 mg/kg, daily | Significant reduction in joint score and swollen joint severity score.[12][13] A single high-dose injection of a prodrug formulation showed sustained resolution of joint inflammation for a month.[14] | [12][13][14][15] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways targeted by this compound, NSAIDs, and Corticosteroids in the context of inflammation.
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: NSAIDs' mechanism of action through COX enzyme inhibition.
Caption: Corticosteroids' dual mechanism of anti-inflammatory action.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This is a widely accepted animal model for rheumatoid arthritis.
-
Animals: DBA/1J mice (male, 8-10 weeks old) are commonly used due to their high susceptibility.[16][17]
-
Induction:
-
Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).[18][19][20]
-
Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site.[18][19][20]
-
-
Disease Assessment:
-
Treatment:
-
Drug administration (e.g., this compound, Diclofenac, Dexamethasone) is typically initiated after the onset of clinical signs of arthritis.
-
Dosages and routes of administration vary depending on the compound being tested. For example, Dexamethasone has been administered intraperitoneally at doses of 0.5-2.0 mg/kg daily.[12][13]
-
-
Outcome Measures:
-
Clinical arthritis score and paw thickness.
-
Histopathological analysis of joints to assess inflammation, pannus formation, and bone erosion.
-
Measurement of serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-collagen antibodies.
-
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Chronic Lipopolysaccharide (LPS)-Induced Neuroinflammation
This model is relevant for studying chronic inflammatory conditions in the central nervous system and can be adapted to assess systemic chronic inflammation.
-
Animals: C57BL/6 mice are commonly used.
-
Induction:
-
Chronic low-grade systemic inflammation can be induced by repeated intraperitoneal (i.p.) injections of LPS.
-
A common protocol involves injecting LPS at a dose of 0.25 to 0.75 mg/kg daily for 7 consecutive days.[21] Another approach for inducing chronic neuroinflammation is a single high-dose (e.g., 5 mg/kg) i.p. injection of LPS.[22]
-
-
Assessment:
-
Behavioral tests can be performed to assess cognitive and motor function.
-
Inflammatory markers in the brain and peripheral tissues are measured.
-
-
Treatment:
-
The test compound can be administered prior to or concurrently with the LPS injections.
-
-
Outcome Measures:
-
Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain (e.g., hippocampus, cortex) and serum.
-
Activation of microglia and astrocytes in the brain, assessed by immunohistochemistry (e.g., Iba1 and GFAP staining).
-
Expression levels of components of the NF-κB signaling pathway.
-
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-inflammatory agent for chronic conditions due to its targeted inhibition of the NF-κB pathway. This mechanism is distinct from the broad enzymatic inhibition of NSAIDs and the complex genomic and non-genomic actions of corticosteroids.
-
Evaluate the efficacy of this compound in the CIA model, including dose-response studies.
-
Directly compare the therapeutic window and side-effect profile of this compound with standard-of-care drugs like Diclofenac and Dexamethasone in a chronic setting.
-
Further elucidate the downstream effects of NF-κB inhibition by this compound on cellular and molecular markers of chronic inflammation.
Such studies will be crucial in validating this compound as a viable candidate for the treatment of chronic inflammatory diseases.
References
- 1. Levo - this compound attenuates microglia activation and neuropathic pain by suppressing ASK1-p38 MAPK/NF-κB signaling pathways in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corydalis bungeana Turcz. attenuates LPS-induced inflammatory responses via the suppression of NF-κB signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corydaline attenuates osteolysis in rheumatoid arthritis via mitigating reactive oxygen species production and suppressing calcineurin-Nfatc1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. magonlinelibrary.com [magonlinelibrary.com]
- 12. Dexamethasone Preconditioning Improves the Response of Collagen-Induced Arthritis to Treatment with Short-Term Lipopolysaccharide-Stimulated Collagen-Loaded Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The evaluation of the therapeutic efficacy and side effects of a macromolecular dexamethasone prodrug in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. chondrex.com [chondrex.com]
- 20. researchgate.net [researchgate.net]
- 21. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Properties of Corydalmine and Standard Painkillers
In the relentless pursuit of novel analgesic agents, researchers often turn to natural compounds with a history of use in traditional medicine. Corydalmine, an alkaloid derived from the plant Corydalis yanhusuo, has garnered significant attention for its potential pain-relieving properties. This guide provides a comprehensive cross-validation of this compound's analgesic effects against well-established painkillers: the opioid morphine and the non-steroidal anti-inflammatory drugs (NSAIDs) aspirin (B1665792) and ibuprofen (B1674241). The following sections detail the experimental protocols used to assess their efficacy, present comparative quantitative data, and visualize the underlying signaling pathways.
Comparative Analgesic Efficacy
The analgesic potential of a compound is typically evaluated using various animal models that simulate different types of pain. The hot plate test and tail-flick test are common methods to assess centrally acting analgesics, which target the central nervous system.[1][2] The writhing test, on the other hand, is more sensitive to peripherally acting analgesics that reduce inflammation and pain at the site of injury.[1][3]
The data presented below is a synthesis of findings from multiple studies. It is important to note that direct comparative studies under identical conditions are limited, and thus, the results should be interpreted with consideration of the different experimental contexts.
Table 1: Comparison of Analgesic Activity in Preclinical Models
| Compound | Test Model | Species | Dose Range | Key Findings | Reference |
| This compound (l-CDL) | Chronic Constriction Injury (CCI) of sciatic nerve (neuropathic pain) | Rat | Intragastric administration | Significantly attenuated CCI-induced neuropathic pain and inhibited the expression of p-ASK1 in the spinal cord.[4] | [4] |
| Cavidine (CAV) from Corydalis yanhusuo | Spare Nerve Injury (SNI) & Complete Freund's Adjuvant (CFA) (neuropathic & inflammatory pain) | Mouse | Not specified | Increased mechanical and thermal pain thresholds.[5] | [5] |
| Morphine | Hot Plate Test (thermal nociceptive pain) | Rat | 10-100 mg/kg (oral) | Dose-dependent increase in response latency. | [6] |
| Morphine | Tail-Flick Test (thermal nociceptive pain) | Rat | 0.3-1.4 mg/kg/hr (s.c. infusion) | Dose-dependent increase in tail-flick latency.[7] | [7] |
| Morphine | Postoperative Pain | Human | 0.3-2.5 mg (intrathecal) | Provided effective, long-lasting pain relief.[8] | [8] |
| Ibuprofen | Hot Plate Test (thermal nociceptive pain) | Rat | Not specified | Duloxetine (10 mg/kg) showed superior increase in mean reaction time compared to ibuprofen.[9] | [9] |
| Ibuprofen | Carrageenan-induced Paw Edema (inflammatory pain) | Rat | Not specified | Statistically significant decrease in paw size compared to control and duloxetine.[9] | [9] |
| Ibuprofen | Postoperative Dental Pain | Human | 400, 600, 800 mg (oral) | Doses above 400 mg offered limited additional analgesic gain.[10] | [10] |
| Aspirin | Acetic Acid-Induced Writhing Test (visceral pain) | Mouse | 150 mg/kg | Significant inhibition of writhing compared to control.[11] | [11] |
| Aspirin | Pain and Fever | Human | 300-650 mg (oral) | Typical adult dose for pain or fever.[12][13][14] | [12][15][13][14] |
Experimental Protocols
A clear understanding of the methodologies employed in analgesic testing is crucial for the interpretation of the comparative data. The following are detailed protocols for the key experiments cited in this guide.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal stimulus and is particularly effective for evaluating centrally acting analgesics.[16]
-
Apparatus: A commercially available hot plate apparatus with a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to keep the animal on the heated surface.[16]
-
Procedure:
-
The hot plate is heated to a constant temperature (e.g., 55 ± 1°C).[17]
-
An animal (typically a mouse or rat) is placed on the heated surface.[16]
-
The latency to a nociceptive response, such as paw licking or jumping, is recorded.[16] A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.[17]
-
The test compound or a vehicle control is administered, and the latency is measured again at predetermined time intervals.
-
-
Data Analysis: An increase in the latency period after drug administration compared to the baseline or control group indicates an analgesic effect.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test evaluates the response to a thermal stimulus and is suitable for assessing centrally acting analgesics.[18]
-
Apparatus: A tail-flick apparatus equipped with a radiant heat source (e.g., an intense light beam) and a sensor to detect the tail flick.[16]
-
Procedure:
-
The animal (rat or mouse) is gently restrained with its tail positioned over the heat source.[16]
-
The radiant heat is applied to the tail, and a timer is started simultaneously.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is employed to prevent tissue damage.[16]
-
The test compound or vehicle is administered, and the latency is re-measured at specific time points.
-
-
Data Analysis: A significant increase in the tail-flick latency in the drug-treated group compared to the control group suggests an analgesic effect.
Acetic Acid-Induced Writhing Test
This chemical-induced pain model is used to screen for both central and peripheral analgesic activity.
-
Procedure:
-
Mice are pre-treated with the test compound or a vehicle.
-
After a specific period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[3]
-
The number of writhes is counted for a set duration (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The analgesic activity is expressed as the percentage of inhibition of writhing in the treated group compared to the control group. A significant reduction in the number of writhes indicates an analgesic effect.[16]
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and the compared painkillers are mediated through distinct signaling pathways. Understanding these mechanisms is fundamental for drug development and targeted therapies.
This compound's Analgesic Signaling Pathway
Recent studies suggest that the analgesic effects of this compound and its derivatives are multifaceted, involving the modulation of several key signaling pathways. One prominent mechanism involves the suppression of microglia activation and neuroinflammation. Specifically, Levo-corydalmine (l-CDL) has been shown to attenuate neuropathic pain by inhibiting the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway in the spinal cord.[4] Additionally, components of Corydalis yanhusuo have been found to exert their analgesic effects by inhibiting voltage-gated sodium channels.[19] Other alkaloids from Corydalis have been shown to modulate the MAPK signaling pathway to produce analgesic effects.[20][21]
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. Tail flick test - Wikipedia [en.wikipedia.org]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The analgesic effect and mechanism of the active components screening from Corydalis yanhusuo by P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of tolerance to the analgesic activity of mu agonists after continuous infusion of morphine, meperidine or fentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A dose-response study of intrathecal morphine: efficacy, duration, optimal dose, and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. njppp.com [njppp.com]
- 10. Analgesic effect of oral ibuprofen 400, 600, and 800 mg; paracetamol 500 and 1000 mg; and paracetamol 1000 mg plus 60 mg codeine in acute postoperative pain: a single-dose, randomized, placebo-controlled, and double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. drugs.com [drugs.com]
- 13. How and when to take aspirin for pain - NHS [nhs.uk]
- 14. Aspirin | Side-effects, uses, time to work | Arthritis UK [arthritis-uk.org]
- 15. GoodRx - Error [blocked.goodrx.com]
- 16. benchchem.com [benchchem.com]
- 17. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 18. dovepress.com [dovepress.com]
- 19. Analgesic effect of the main components of Corydalis yanhusuo (yanhusuo in Chinese) is caused by inhibition of voltage gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Corydalis decumbens Can Exert Analgesic Effects in a Mouse Neuropathic Pain Model by Modulating MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
A Comparative Analysis of the Antifungal Spectrum of Corydalmine and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal properties of Corydalmine, a naturally occurring alkaloid, against a selection of commercial fungicides. The data presented is intended to offer a preliminary understanding of this compound's potential as an antifungal agent and to facilitate further research and development in this area.
Comparative Antifungal Activity
The following table summarizes the known antifungal spectrum of this compound and compares it with the efficacy of several commercial fungicides against representative phytopathogenic fungi. It is important to note that the methodologies for assessing the antifungal activity differ between the studies cited, with this compound's efficacy primarily measured by the inhibition of spore germination, while the data for commercial fungicides is largely based on the inhibition of mycelial growth.
| Fungal Species | This compound (Spore Germination Inhibition) | Commercial Fungicide | Fungicide Concentration & Efficacy (Mycelial Growth Inhibition) |
| Alternaria brassicae | Significant inhibition at ≥ 500 ppm[1] | Mancozeb | 100% inhibition at 0.25% (2500 ppm)[2] |
| Tebuconazole | 100% inhibition at all tested concentrations (50-1000 ppm)[3][4] | ||
| Propiconazole | 96.29% inhibition at 0.1% (1000 ppm)[2] | ||
| Curvularia lunata | Significant inhibition at ≥ 250 ppm[1] | Mancozeb | 100% inhibition at all tested concentrations |
| Tebuconazole | 100% inhibition at all concentrations | ||
| Propiconazole | 100% inhibition at all concentrations | ||
| Fusarium udum | Significant inhibition at ≥ 1000 ppm[1] | Carbendazim | High inhibition |
| Tebuconazole | High inhibition | ||
| Propiconazole | High inhibition |
Note: The concentrations for commercial fungicides were often reported as percentages and have been converted to parts per million (ppm) for a more direct, though still approximate, comparison. The experimental setups and specific strains of fungi may vary between studies, which can influence the results.
Experimental Protocols
Antifungal Spectrum of this compound (Spore Germination Assay)
The antifungal activity of this compound was primarily determined using a spore germination assay as described by Basha et al. (2007).
-
Preparation of Fungal Spores: Spores of various phytopathogenic fungi were harvested from fresh, sporulating cultures.
-
Preparation of this compound Solutions: A stock solution of this compound was prepared and serially diluted to obtain the desired concentrations (e.g., 100, 250, 500, 750, 1000, and 1500 ppm).
-
Spore Germination Assay: A suspension of fungal spores was mixed with the different concentrations of this compound solution on a glass slide. The slides were then incubated in a humid chamber at 25 ± 2°C for 24 hours.
-
Data Collection: After incubation, the percentage of spore germination was determined by microscopic examination.
Antifungal Spectrum of Commercial Fungicides (Mycelial Growth Assay)
The efficacy of commercial fungicides is commonly evaluated using a poisoned food technique to measure the inhibition of mycelial growth.
-
Preparation of Fungicide-Amended Media: Commercial fungicides are incorporated into a suitable growth medium (e.g., Potato Dextrose Agar) at various concentrations.
-
Inoculation: A mycelial disc of the test fungus, taken from the edge of an actively growing culture, is placed in the center of the fungicide-amended agar (B569324) plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus until the mycelial growth in the control plate (without fungicide) reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony on the fungicide-amended plates is measured, and the percentage of inhibition of mycelial growth is calculated relative to the control.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the general workflow for evaluating antifungal activity and a proposed, generalized mechanism of action for alkaloids, as specific details for this compound are not yet fully elucidated.
Concluding Remarks
The available data suggests that this compound exhibits a broad spectrum of antifungal activity against several important plant pathogens. While a direct comparison with commercial fungicides is challenging due to differing experimental methodologies, this compound shows promise, particularly in the inhibition of spore germination. Further research is warranted to establish standardized metrics such as Minimum Inhibitory Concentration (MIC) values for this compound against a wider range of fungi. Elucidating the specific molecular mechanism of its antifungal action and any affected signaling pathways will be crucial for its potential development as a novel antifungal agent. The generalized mechanism for alkaloids suggests potential targets including the cell wall, cell membrane, and various intracellular processes. Future studies should aim to identify the precise molecular targets of this compound within fungal cells.
References
- 1. Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Stress signalling to fungal stress-activated protein kinase pathways | Semantic Scholar [semanticscholar.org]
Independent Analysis of Corydalmine's Influence on eNOS Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of levo-corydalmine (l-CDL), a bioactive compound derived from Corydalis, on endothelial nitric oxide synthase (eNOS) expression. As independent replication of these findings is currently limited in published literature, this document serves to contextualize the initial research by comparing its findings with those of other well-documented eNOS-upregulating compounds. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Overview of Levo-corydalmine and eNOS Expression
Endothelial nitric oxide synthase (eNOS) is a critical enzyme for cardiovascular health, producing nitric oxide (NO), a key signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of inflammation. The dysregulation of eNOS expression and activity is implicated in various cardiovascular diseases.
Recent research has identified levo-corydalmine (l-CDL) as a potential upregulator of eNOS expression. A 2025 study demonstrated that l-CDL enhances eNOS expression in human umbilical vein endothelial cells (HUVECs) by inhibiting the transcriptional activity of DNA damage inducible transcript 3 (DDIT3).[1][2][3] This mechanism suggests a novel therapeutic avenue for conditions associated with endothelial dysfunction. However, it is important to note that at present, these findings have not been independently replicated in other published studies.
Comparative Analysis of eNOS Upregulating Compounds
To provide a broader perspective on the potential of levo-corydalmine, this section compares its effects on eNOS expression with other known natural compounds. The following tables summarize the quantitative data on the upregulation of eNOS mRNA and protein levels by these compounds in endothelial cells.
Table 1: Comparison of eNOS mRNA Expression Upregulation
| Compound | Cell Type | Concentration | Fold Increase in eNOS mRNA | Reference |
| Levo-corydalmine | HUVECs | Not Specified | Upregulated | [1][3] |
| Resveratrol | HUVECs | Not Specified | Enhanced | [4][5] |
| Ursolic Acid | Rat Aorta & Adipose | 250 mg/kg | Upregulated | |
| Betulinic Acid | HUVEC & EA.hy926 | Not Specified | Increased | [6] |
| Prunella vulgaris L. | EA.hy926 | Not Specified | Increased | [7][8] |
Table 2: Comparison of eNOS Protein Expression Upregulation
| Compound | Cell Type | Concentration | Fold Increase in eNOS Protein | Reference |
| Levo-corydalmine | HUVECs | Not Specified | Upregulated | [1][3] |
| Resveratrol | HUVECs | Not Specified | Enhanced | [4][5] |
| Ursolic Acid | Mouse Heart | Not Specified | Increased | [9][10] |
| Betulinic Acid | HUVEC & EA.hy926 | Not Specified | Increased | |
| Prunella vulgaris L. | EA.hy926 | Not Specified | Increased | [7][8] |
| Quercetin | Bovine Aortic Endothelial Cells | Up to 100 µmol/L | Suppressed | [11] |
| (-)-Epigallocatechin-3-gallate | HUVECs | Not Specified | No direct data on protein upregulation, but activates eNOS | [12] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the proposed signaling pathway for levo-corydalmine and the general workflows for key experimental procedures.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis.
Western Blotting for eNOS Protein Expression
This protocol is a generalized procedure based on common practices for detecting eNOS in human endothelial cells.[13][14][15]
-
Cell Lysis and Protein Extraction:
-
Wash cultured HUVECs with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against eNOS (e.g., rabbit anti-eNOS, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR) for eNOS mRNA Expression
This protocol is a generalized procedure for quantifying eNOS mRNA levels in endothelial cells.[16][17][18][19]
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from cultured endothelial cells using a TRIzol-based method or a commercial RNA isolation kit.
-
Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase (e.g., M-MLV) and random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for eNOS and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.
-
Example Human eNOS Primers:
-
Forward: 5'-GGCCTCTGGCGGAAGTTT-3'
-
Reverse: 5'-TGGGGTCGATGGTGACTTTG-3'
-
-
Example Human GAPDH Primers:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing and Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for eNOS and the housekeeping gene in each sample.
-
Calculate the relative expression of eNOS mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to untreated controls.
-
Nitric Oxide (NO) Detection using the Griess Assay
This protocol describes the measurement of nitrite (B80452), a stable metabolite of NO, in cell culture supernatant as an indicator of NO production.[20][21][22][23]
-
Sample Collection:
-
Culture endothelial cells in a 96-well plate.
-
After treatment with the desired compounds, collect the cell culture supernatant.
-
-
Griess Reagent Preparation:
-
Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Prepare this solution fresh.
-
-
Assay Procedure:
-
In a new 96-well plate, add 50 µL of cell culture supernatant to each well.
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Add 50 µL of the prepared Griess Reagent to each well containing the samples and standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
-
Conclusion
The initial findings on levo-corydalmine's ability to upregulate eNOS expression through the inhibition of the DDIT3 transcription factor are promising for the development of new cardiovascular therapies. However, the absence of independent replication studies necessitates a cautious interpretation of these results. The comparative data presented in this guide demonstrate that several other natural compounds also effectively upregulate eNOS expression, often through different signaling pathways. Further research, including independent validation of levo-corydalmine's effects and head-to-head comparative studies, is crucial to fully elucidate its therapeutic potential relative to other eNOS-enhancing agents. The detailed protocols provided herein offer a standardized framework for conducting such validation and comparative studies.
References
- 1. Levo-corydalmine derived from Rhizoma Corydalis suppresses Ox-LDL-induced endothelial cell activation and improves vasodilatation by regulating the DDIT3-eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levo-corydalmine derived from Rhizoma Corydalis suppresses Ox-LDL-induced endothelial cell activation and improves vasodilatation by regulating the DDIT3-eNOS pathway | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Resveratrol: A Multifunctional Compound Improving Endothelial Function: Editorial to: “Resveratrol Supplementation Gender Independently Improves Endothelial Reactivity and Suppresses Superoxide Production in Healthy Rats” by S. Soylemez et al - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reciprocal regulation of endothelial nitric-oxide synthase and NADPH oxidase by betulinic acid in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prunella vulgaris L. Upregulates eNOS expression in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ursolic acid prevents doxorubicin‐induced cardiac toxicity in mice through eNOS activation and inhibition of eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic acid prevents doxorubicin‐induced cardiac toxicity inmice through eNOS activation and inhibition of eNOSuncoupling [scintica.com]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 12. Endothelial NO Production Is Mandatory for Epigallocatechin-3-Gallate–induced Vasodilation: Results From eNOS Knockout (eNOS−/−) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. bio-rad.com [bio-rad.com]
- 15. cdn.origene.com [cdn.origene.com]
- 16. pnas.org [pnas.org]
- 17. mcgill.ca [mcgill.ca]
- 18. Relative Reduction of Endothelial Nitric-Oxide Synthase Expression and Transcription in Atherosclerosis-Prone Regions of the Mouse Aorta and in an in Vitro Model of Disturbed Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of mRNA for endothelial NO synthase in mouse blood vessels by real-time polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitric Oxide Griess Assay [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Anti-Inflammatory Activity of Corydalmine and Dehydrocorydaline
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Structurally Related Alkaloids in Modulating Inflammatory Responses.
This guide provides a comparative analysis of the anti-inflammatory properties of two protoberberine alkaloids, Corydalmine and dehydrocorydaline (B211579). Both compounds, isolated from the traditional medicinal herb Corydalis yanhusuo, have garnered interest for their potential therapeutic applications. This document summarizes key experimental data, details the methodologies used for their evaluation, and visualizes the underlying molecular pathways to support further research and development.
Quantitative Data Summary
The anti-inflammatory activities of this compound and dehydrocorydaline were evaluated in a head-to-head study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.[1] The potency of these compounds was assessed by measuring their ability to inhibit the production of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
The study revealed that both compounds dose-dependently suppressed the protein and mRNA expression of these cytokines. Notably, dehydrocorydaline exhibited a more robust anti-inflammatory effect compared to this compound across the tested parameters.[1]
| Compound | Target Cytokine | Effect on Protein Expression | Effect on mRNA Expression | Relative Potency |
| Dehydrocorydaline | TNF-α | Dose-dependent suppression | Dose-dependent suppression | Higher |
| IL-6 | Dose-dependent suppression | Dose-dependent suppression | Higher | |
| IL-1β | Not explicitly stated | Dose-dependent suppression | Higher | |
| This compound | TNF-α | Dose-dependent suppression | Dose-dependent suppression | Lower |
| IL-6 | Dose-dependent suppression | Dose-dependent suppression | Lower | |
| IL-1β | Not explicitly stated | Dose-dependent suppression | Lower |
Table 1: Comparative Anti-inflammatory Activity of Dehydrocorydaline and this compound in LPS-stimulated RAW 264.7 Macrophages. Data synthesized from a comparative study which indicated a stronger effect for dehydrocorydaline.[1]
Mechanism of Action: The NF-κB Signaling Pathway
The primary anti-inflammatory mechanism for both this compound and dehydrocorydaline involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate into the nucleus and activate the transcription of target genes like TNF-α, IL-6, and IL-1β.[1]
Both this compound and dehydrocorydaline were found to promote the expression of IκBα, which in turn suppresses the activation and nuclear translocation of NF-κB.[1] This action effectively blocks the downstream production of pro-inflammatory cytokines.
References
Safety Operating Guide
Navigating the Safe Disposal of Corydalmine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of Corydalmine, a bioactive isoquinoline (B145761) alkaloid. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.
I. Understanding the Hazard Profile of this compound
Before handling this compound, it is crucial to be aware of its hazard classifications as outlined in its Safety Data Sheet (SDS). This compound is classified as:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.
-
Skin corrosion/irritation (Category 2): Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.
II. Personal Protective Equipment (PPE) and Handling
To ensure personal safety during the handling and disposal of this compound, the following PPE is mandatory:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields. | To protect against splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Impervious clothing, such as a lab coat. | To protect against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator. | To be used when handling the powder form to avoid inhalation. |
Safe Handling Practices:
-
Work in a well-ventilated area, preferably under a chemical fume hood, especially when handling the powdered form.
-
Avoid generating dust.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
Ensure a safety shower and eye wash station are readily accessible.
III. Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal.
Step 1: Segregation and Labeling of Waste
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
All waste containing this compound, including contaminated labware (e.g., vials, pipette tips), unused product, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed waste container.
-
The waste container label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Toxic," "Irritant").
Step 2: On-Site Waste Collection
-
For solid waste (e.g., powder, contaminated wipes), use a securely sealed container.
-
For liquid waste (e.g., solutions containing this compound), use a leak-proof container. If the solvent is flammable, a grounded safety can may be necessary.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting cleanup.
-
For small spills of solid this compound, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material into the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).
-
Collect the contaminated absorbent material and place it in the sealed hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of all cleanup materials as hazardous waste.
Step 4: Professional Disposal
-
Engage a licensed professional waste disposal service to handle the final disposal of this compound waste. These companies are equipped to manage the transportation and disposal of hazardous chemicals in compliance with all regulations.
-
Provide the waste disposal company with a copy of the this compound Safety Data Sheet to ensure they are fully aware of the material's hazards.
-
Never dispose of this compound down the drain or in the regular trash.
IV. Experimental Workflow and Signaling Pathways
Understanding the biological context of this compound is crucial for its application in research. Below are diagrams illustrating a general experimental workflow for studying its effects and its known signaling pathways.
Caption: General experimental workflow for in vitro or in vivo studies involving this compound.
Caption: Levo-Corydalmine suppresses neuropathic pain by inhibiting the ASK1-p38 MAPK/NF-κB signaling pathway.
Caption: Levo-Corydalmine improves vasodilation by regulating the DDIT3-eNOS pathway.
By adhering to these stringent disposal protocols and understanding the chemical's biological context, research professionals can maintain a safe and compliant laboratory environment while advancing their scientific endeavors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
